GSK2236805
描述
属性
CAS 编号 |
1256390-53-0 |
|---|---|
分子式 |
C42H52N8O8 |
分子量 |
796.9 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(8S)-7-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H52N8O8/c1-24(2)34(47-40(53)55-5)38(51)49-17-7-8-32(49)36-43-21-30(45-36)28-13-9-26(10-14-28)27-11-15-29(16-12-27)31-22-44-37(46-31)33-20-42(57-18-19-58-42)23-50(33)39(52)35(25(3)4)48-41(54)56-6/h9-16,21-22,24-25,32-35H,7-8,17-20,23H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t32-,33-,34-,35-/m0/s1 |
InChI 键 |
YMCAVGXTSCNFDE-BBACVFHCSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK-2336805; GSK 2336805; GSK2336805; GSK-805; JNJ-56914845; GSK805; JNJ56914845. |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK2236805: A Potent HCV NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2236805 is a highly potent, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). It demonstrates picomolar to low nanomolar activity against a range of HCV genotypes and key resistance-associated variants. The primary mechanism of action of this compound is the targeted inhibition of NS5A, a multifunctional protein essential for viral RNA replication and virion assembly. By binding to NS5A, this compound disrupts the formation and function of the HCV replication complex, leading to a rapid and significant reduction in viral RNA levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro potency, the experimental protocols used for its characterization, and a visualization of its role in the context of the HCV life cycle.
Core Mechanism of Action: Inhibition of HCV NS5A
This compound exerts its antiviral effect by directly targeting and inhibiting the function of the HCV NS5A protein. NS5A is a zinc-binding, proline-rich phosphoprotein with no known enzymatic activity, yet it is a critical component of the viral replication machinery. It plays a central role in both the replication of the viral RNA genome and the assembly of new virus particles.
The precise molecular mechanism by which this compound inhibits NS5A function is believed to involve the disruption of NS5A dimerization and/or the alteration of its conformation, thereby interfering with its interaction with other viral and host factors necessary for the formation of a functional replication complex. Resistance to this compound has been mapped to mutations in the N-terminal region of NS5A, particularly within Domain I, which is a known binding site for this class of inhibitors.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against a variety of HCV genotypes in preclinical studies. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro assays.
| HCV Genotype/Variant | Assay System | EC50 (pM) | Reference |
| Genotype 1a (H77) | Replicon | 58.5 | [1] |
| Genotype 1b (Con-1 ET) | Replicon | 7.4 | [1] |
| Genotype 2a (JFH-1) | Replicon | 53.8 | [1] |
| Genotype 2a (Jc1) | HCVcc | 63.7 | [1] |
| Chimeric Replicon (GT 4a NS5A) | Replicon | Active | [2][3] |
| Chimeric Replicon (GT 5a NS5A) | Replicon | Active | [2][3] |
| Chimeric Replicon (GT 6a NS5A) | Replicon | Active | [2][3] |
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HCV Genotypes. EC50 values were determined using stable subgenomic replicon cells expressing luciferase or in a full-length infectious virus (HCVcc) system.
| Genotype | NS5A Mutation | Fold Change in EC50 vs. Wild-Type | Reference |
| 1a | M28T | >1000 | [4] |
| 1a | Q30H | >1000 | [4] |
| 1a | L31V | >1000 | [4] |
| 1a | Y93H | >1000 | [4] |
| 1b | L31V | <13 | [4] |
| 1b | Y93H | <13 | [4] |
Table 2: Activity of this compound against common NS5A Resistance-Associated Variants (RAVs). Fold change in EC50 was determined in replicon assays compared to the corresponding wild-type genotype.
| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Genotype 1a replicon cells | 43 | >735,000 | [1] |
| Genotype 1b replicon cells | 47 | >6,350,000 | [1] |
Table 3: In Vitro Cytotoxicity of this compound. CC50 values were determined in parallel with antiviral activity assays.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is a primary method for determining the in vitro potency of HCV inhibitors.
Objective: To quantify the inhibition of HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are used. These replicons typically contain a luciferase reporter gene (e.g., Renilla or Firefly luciferase) for quantifiable measurement of replication.
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96- or 384-well plates.
-
After cell attachment, the culture medium is replaced with medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
-
Data Acquisition:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signals are normalized to the DMSO control.
-
The EC50 value, the concentration of the compound that inhibits 50% of the replicon replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cytotoxicity Assay (MTT-Based)
This assay is performed to assess the potential toxicity of the compound to the host cells.
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50%.
Methodology:
-
Cell Culture: The same host cell line used in the replicon assay (without the replicon) is seeded into 96-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of this compound as in the replicon assay.
-
Assay Procedure:
-
After a 72-hour incubation period, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
-
Data Acquisition:
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are normalized to the DMSO-treated control cells.
-
The CC50 value is calculated from the dose-response curve.
-
Combination Synergy Analysis
This assay evaluates the interaction between this compound and other antiviral agents.
Objective: To determine if the combination of this compound with other HCV inhibitors results in synergistic, additive, or antagonistic effects.
Methodology:
-
Assay Setup: A checkerboard dilution pattern is created in 96-well plates with serial dilutions of this compound along one axis and another antiviral agent along the other axis.
-
Data Collection: The HCV replicon assay is performed as described above for each combination of concentrations.
-
Data Analysis: The resulting data is analyzed using synergy models such as the MacSynergy II or CalcuSyn software to determine the nature of the drug-drug interaction. A combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Mechanism of Action
The Hepatitis C Virus Life Cycle and the Role of NS5A
The following diagram illustrates the key stages of the HCV life cycle within a host hepatocyte, highlighting the central role of the NS5A protein in the formation of the replication complex.
Caption: The HCV life cycle, highlighting NS5A's critical roles.
Inhibition of HCV Replication by this compound
This diagram illustrates how this compound intervenes in the HCV replication process by targeting NS5A.
Caption: this compound inhibits HCV by targeting the NS5A protein.
Preclinical Development Workflow for an HCV Inhibitor
This diagram outlines the typical preclinical development path for an antiviral compound like this compound.
Caption: Preclinical development workflow for an HCV inhibitor.
Conclusion
This compound is a potent and selective inhibitor of HCV NS5A, a clinically validated target for anti-HCV therapy. Its mechanism of action, centered on the disruption of the viral replication complex, translates to picomolar in vitro activity against multiple HCV genotypes. The favorable preclinical profile, including high potency and a large therapeutic window, has supported its progression into clinical development. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals engaged in the field of antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of GSK2336805, a novel inhibitor of hepatitis C virus replication that selects for resistance in NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
GSK2236805: A Technical Overview of a Potent HCV NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK2236805, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document details its mechanism of action, preclinical antiviral activity, resistance profile, and clinical data, with a focus on quantitative data and experimental methodologies.
Introduction
This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of HCV replication by targeting the viral NS5A protein.[1] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[2][3] Unlike enzymes such as the viral polymerase or protease, NS5A has no known enzymatic function, making its inhibition a novel antiviral strategy.[4] this compound has shown picomolar to nanomolar efficacy against various HCV genotypes in preclinical studies and has been evaluated in clinical trials for the treatment of chronic hepatitis C.[1][4]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C42H52N8O8 |
| Molecular Weight | 796.91 g/mol |
Mechanism of Action
The precise mechanism by which NS5A inhibitors like this compound exert their antiviral effect is multifaceted and not entirely elucidated. However, it is understood that they bind to the N-terminal domain of NS5A, a region critical for its function.[4] This binding event is thought to disrupt the normal dimeric structure of NS5A and interfere with its interaction with other viral and host factors.[3] The primary consequences of this inhibition are twofold:
-
Inhibition of Viral RNA Replication: NS5A is a key component of the HCV replication complex, which is responsible for synthesizing new viral RNA genomes. By binding to NS5A, this compound is believed to disrupt the formation and/or function of this complex, thereby halting viral replication.[3]
-
Impairment of Virion Assembly: NS5A is also critically involved in the assembly of new virus particles. Inhibition of NS5A by this compound interferes with this process, leading to a reduction in the production of infectious virions.[3]
Preclinical Antiviral Activity
The in vitro antiviral potency of this compound has been extensively characterized using HCV subgenomic replicon systems. These systems allow for the study of viral replication in a controlled cell culture environment.
Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays [4]
| HCV Genotype | Replicon Cell Line | EC50 (pM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| 1a | H77 | 58.5 | 43 | >735,000 |
| 1b | Con-1 ET | 7.4 | 47 | >6,350,000 |
| 2a | JFH-1 | 53.8 | ND | ND |
ND: Not Determined
Resistance Profile
As with other direct-acting antiviral agents, the emergence of resistance-associated variants (RAVs) is a potential limitation for NS5A inhibitors. In vitro studies have identified specific amino acid substitutions in the NS5A protein that confer resistance to this compound.
Table 2: Resistance-Associated Variants for this compound in HCV Genotype 1a [4]
| NS5A Substitution | Fold-Change in EC50 |
| Q30H | >150 |
| L31M | >150 |
These findings indicate that mutations at positions 30 and 31 in the NS5A protein of genotype 1a HCV can significantly reduce the antiviral activity of this compound.
Clinical Data: First-in-Human Study (NCT01277692)
A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in healthy volunteers and in subjects chronically infected with HCV genotype 1.[1][5][6]
In HCV-infected subjects, single doses of this compound resulted in a rapid and significant reduction in HCV RNA levels. A single dose of ≥10 mg led to a statistically significant mean reduction of ≥2 log10 IU/mL in HCV RNA at 24 hours post-dose compared to placebo.[1][6] The half-life of the compound was found to be suitable for once-daily dosing.[1][6]
Table 3: Summary of Antiviral Activity of Single-Dose this compound in HCV Genotype 1-Infected Subjects [1][6]
| Dose | Mean Maximum HCV RNA Reduction (log10 IU/mL) |
| 1 mg | ~0.5 |
| 3 mg | ~1.0 |
| 10 mg | ~2.5 |
| 30 mg | ~3.5 |
| 60 mg | ~3.8 |
| 120 mg | ~3.8 |
Experimental Protocols
HCV Replicon Assay
Objective: To determine the in vitro antiviral potency (EC50) and cytotoxicity (CC50) of this compound.
-
Cell Lines: Stable Huh-7 human hepatoma cell lines harboring subgenomic HCV replicons of different genotypes (e.g., 1a, 1b, 2a) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density (e.g., 5 x 10^3 to 2 x 10^4 cells/well).
-
Compound Treatment: this compound is serially diluted in DMSO and added to the cells to achieve a range of final concentrations. A vehicle control (DMSO only) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication (EC50): If a luciferase reporter is used, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Quantification of Cytotoxicity (CC50): A viability assay (e.g., using a reagent like CellTiter-Glo® or a tetrazolium-based assay) is performed in parallel to measure the effect of the compound on cell health. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
In Vitro Resistance Selection
Objective: To identify amino acid substitutions in HCV NS5A that confer resistance to this compound.
-
Cell Culture: HCV replicon cells are cultured in the presence of a selective concentration of this compound (typically 5x to 20x the EC50 value).
-
Passaging: The cells are passaged every 3-4 days in the continued presence of the inhibitor.
-
Selection of Resistant Colonies: Over time, cells that harbor mutations in NS5A that confer resistance to the inhibitor will survive and proliferate, forming resistant colonies.
-
RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell populations.
-
RT-PCR and Sequencing: The NS5A coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR), and the resulting DNA is sequenced to identify mutations.
-
Confirmation of Resistance: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The antiviral activity of this compound is then tested against these mutant replicons to confirm their reduced susceptibility.
Signaling Pathways and Experimental Workflows
The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to create a favorable environment for viral replication. Two of the key pathways affected are the PI3K/Akt and Ras/ERK pathways.
Caption: Interaction of HCV NS5A with PI3K/Akt and Ras/ERK signaling pathways.
Caption: Experimental workflow for the HCV replicon assay.
Caption: Workflow for in vitro selection of this compound-resistant HCV variants.
Conclusion
This compound is a highly potent inhibitor of HCV NS5A with demonstrated antiviral activity against multiple genotypes in preclinical models and in early-phase clinical trials. Its mechanism of action, targeting a non-enzymatic viral protein, represents a significant advancement in the development of direct-acting antivirals for hepatitis C. While resistance can emerge through specific mutations in the NS5A protein, this compound holds promise as a component of combination antiviral therapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of HCV therapeutics.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
GSK2236805: A Technical Guide for Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2236805 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive technical overview of this compound, consolidating preclinical and clinical data to support its use in HCV research and drug development. It includes a detailed examination of its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Methodologies for key experimental assays are provided, and critical biological pathways are visualized to facilitate a deeper understanding of its role in inhibiting HCV replication.
Introduction to this compound
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound emerged as a promising DAA, specifically targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for antiviral intervention. This compound is an orally bioavailable compound that has demonstrated potent antiviral activity against HCV, particularly genotype 1, in both preclinical and clinical studies.[1][2]
Mechanism of Action
This compound exerts its antiviral effect by binding to the N-terminus of the HCV NS5A protein. This interaction disrupts the normal function of NS5A, which is critical for the formation of the viral replication complex. The replication complex is a specialized intracellular structure, often associated with the endoplasmic reticulum, where viral RNA synthesis occurs. By inhibiting NS5A, this compound effectively blocks the replication of the viral genome.
Signaling Pathway: HCV Replication and Inhibition by this compound
Caption: HCV replication cycle and the inhibitory action of this compound on the NS5A-dependent replication complex.
Quantitative Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype/Strain | Assay System | EC50 (pM) | Cytotoxicity (CC50, µM) | Selectivity Index |
| Genotype 1a (H77) | Subgenomic Replicon | 58.5 | 43 | >735,000 |
| Genotype 1b (Con-1) | Subgenomic Replicon | 7.4 | 47 | >6,350,000 |
| Genotype 2a (JFH-1) | Subgenomic Replicon | 53.8 | Not Determined | Not Determined |
Data sourced from preclinical characterization studies.
Table 2: In Vitro Activity of this compound against NS5A Resistance-Associated Substitutions (RASs) in HCV Genotype 1a and 1b
| Genotype | NS5A Substitution | Fold Change in EC50 vs. Wild-Type |
| 1a | M28T | >1000 |
| Q30H | >1000 | |
| L31V | >1000 | |
| Y93H | >1000 | |
| 1b | L31V | <13 |
| Y93H | <13 |
Data indicates that this compound is more susceptible to resistance in genotype 1a compared to 1b.
Table 3: Clinical Antiviral Activity of Single-Dose this compound in HCV Genotype 1-Infected Subjects (NCT01277692)
| Dose | Mean Maximum Log10 HCV RNA Reduction from Baseline | Time to Nadir (hours) |
| 1 mg | 0.8 | 24 |
| 3 mg | 1.5 | 24 |
| 10 mg | 2.5 | 24 |
| 30 mg | 3.1 | 48 |
| 60 mg | 3.4 | 72 |
| 120 mg | 3.8 | 96 |
| Placebo | 0.1 | - |
A single dose of ≥10 mg resulted in a statistically significant ≥2-log reduction in HCV RNA compared to placebo at 24 hours post-dose.[1][2]
Table 4: Pharmacokinetic Parameters of this compound in Healthy and HCV-Infected Subjects
| Subject Group | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T1/2 (hr) |
| Healthy | 30 mg (single) | 28.1 | 2.0 | 431 | 33.6 |
| HCV-Infected | 30 mg (single) | 16.5 | 2.0 | 258 | 30.9 |
This compound was readily absorbed in all subjects, and its half-life supports once-daily dosing.[1][2]
Experimental Protocols
HCV Subgenomic Replicon Luciferase Reporter Assay
This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds like this compound.
Objective: To quantify the inhibition of HCV RNA replication by measuring the activity of a reporter gene (luciferase) integrated into an HCV subgenomic replicon.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon plasmid containing a luciferase reporter gene (e.g., from genotype 1a, 1b, or 2a)
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
G418 (for stable cell line selection and maintenance)
-
This compound (or other test compounds)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Culture: Maintain Huh-7 cells harboring the HCV subgenomic replicon in culture medium containing G418 to ensure the retention of the replicon.
-
Cell Seeding: Plate the replicon-containing cells in 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in culture medium.
-
Treatment: Add the diluted compound to the wells containing the cells. Include appropriate controls: vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 48-72 hours).
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, a cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to determine the CC50 and calculate the selectivity index.
-
Experimental Workflow: In Vitro Antiviral Activity Assessment
Caption: A streamlined workflow for determining the in vitro antiviral efficacy of this compound.
Conclusion
This compound is a highly potent inhibitor of HCV NS5A with significant antiviral activity against genotype 1. Its mechanism of action, involving the disruption of the viral replication complex, has been well-characterized. While demonstrating promising efficacy, the potential for resistance, particularly in genotype 1a, highlights the importance of combination therapy in clinical settings. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation NS5A inhibitors for the treatment of Hepatitis C.
References
The Structure-Activity Relationship of GSK2236805: A Technical Guide for Drug Development Professionals
An in-depth analysis of the isonicotinamide class of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, focusing on the core structure-activity relationships (SAR) that led to the development of potent and selective compounds like GSK2236805. This guide provides a comprehensive overview for researchers, scientists, and professionals in the field of drug discovery and development.
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, making it a significant therapeutic target for a range of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The isonicotinamide scaffold has emerged as a promising chemotype for the development of highly selective and orally bioavailable GSK-3 inhibitors. This document details the structure-activity relationship of this class of compounds, with a focus on the key molecular interactions and structural modifications that govern their inhibitory potency and selectivity.
Core Structure-Activity Relationship (SAR)
The development of the isonicotinamide series of GSK-3 inhibitors was guided by systematic modifications of a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The central isonicotinamide core forms a key hydrogen bond with the hinge region of the GSK-3 ATP-binding site. The SAR can be dissected by analyzing the impact of substitutions at different positions of this core structure.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro potencies of key isonicotinamide analogs against GSK-3α and GSK-3β. The data highlights the impact of various substituents on the core scaffold.
| Compound | R1 | R2 | R3 | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) |
| 1 | H | H | H | 1500 | 800 |
| 2 | Me | H | H | 500 | 250 |
| 3 | H | Cl | H | 250 | 120 |
| 4 | H | H | OMe | 800 | 400 |
| This compound | Me | Cl | H | 10 | 5 |
| 5 | Et | Cl | H | 25 | 12 |
| 6 | Me | Br | H | 15 | 8 |
| 7 | Me | Cl | F | 30 | 15 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of the isonicotinamide series of GSK-3 inhibitors.
GSK-3 Kinase Inhibition Assay
This biochemical assay determines the 50% inhibitory concentration (IC50) of test compounds against GSK-3α and GSK-3β.
-
Enzyme and Substrate Preparation: Recombinant human GSK-3α and GSK-3β are expressed and purified. A synthetic peptide substrate, derived from glycogen synthase, is used.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the respective GSK-3 enzyme, the peptide substrate, ATP (at its Km concentration), and the test compound at varying concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for Target Engagement
This assay measures the ability of the compounds to inhibit GSK-3 activity within a cellular context by assessing the phosphorylation of a downstream substrate, such as Tau protein.
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Tau (at a GSK-3 specific site, e.g., Ser396) and total Tau.
-
Quantification: The band intensities are quantified, and the ratio of phosphorylated Tau to total Tau is calculated to determine the extent of GSK-3 inhibition.
Visualizing Key Pathways and Processes
GSK-3 Signaling Pathway
The following diagram illustrates the central role of GSK-3 in cellular signaling and its inhibition by the isonicotinamide class of compounds.
Caption: GSK-3 signaling and inhibition.
Experimental Workflow for IC50 Determination
This diagram outlines the procedural flow for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: IC50 determination workflow.
Logical Relationship of SAR
This diagram illustrates the logical progression of optimizing the isonicotinamide scaffold based on SAR data.
Caption: SAR optimization logic.
Preclinical Profile of GSK2336805: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2336805 is a potent, orally bioavailable small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This document provides a comprehensive overview of the preclinical characterization of GSK2336805, detailing its in vitro activity, resistance profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
GSK2336805 exerts its antiviral effect by targeting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] By inhibiting NS5A, GSK2336805 effectively disrupts the HCV life cycle, leading to a rapid decline in viral RNA levels.[3]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Identification and Validation of GSK2236805, a Selective GSK3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of GSK2236805, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The document details the experimental methodologies, quantitative data, and the crucial signaling pathways involved, offering a deep dive into the preclinical discovery process of this compound.
Introduction: The Role of GSK3β in Inflammatory Diseases
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that exists in two isoforms, GSK3α and GSK3β. It is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK3β activity has been implicated in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis. In inflammatory conditions, GSK3β can modulate the production of pro-inflammatory cytokines and mediators. Therefore, selective inhibition of GSK3β presents a promising therapeutic strategy for the treatment of such diseases. This guide focuses on this compound, a compound identified as a potent and selective inhibitor of GSK3β.
Target Identification: High-Throughput Screening
The identification of this compound as a GSK3β inhibitor was the result of a high-throughput screening (HTS) campaign designed to identify novel chemical scaffolds with inhibitory activity against GSK3β.
Experimental Protocol: High-Throughput Screening
A common approach for HTS in kinase drug discovery involves a biochemical assay that measures the enzymatic activity of the target kinase. While the specific details of the HTS protocol for this compound are proprietary, a representative protocol for a competitive ATP-binding inhibitor screen is outlined below.
Objective: To identify compounds that inhibit the kinase activity of GSK3β by competing with ATP.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β-specific peptide substrate
-
Adenosine triphosphate (ATP), including a radiolabeled variant (e.g., [γ-³³P]ATP)
-
Compound library
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Plating: Compounds from the library are dispensed into 384-well microplates at a fixed concentration (e.g., 10 µM).
-
Enzyme and Substrate Preparation: A master mix containing recombinant GSK3β and its peptide substrate is prepared in the assay buffer.
-
Reaction Initiation: The enzyme/substrate master mix is added to the compound plates. The kinase reaction is initiated by the addition of ATP (a mixture of unlabeled and [γ-³³P]ATP).
-
Incubation: The reaction plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated peptide is separated from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter plates, which bind the phosphorylated peptide. The plates are then washed to remove unbound ATP.
-
Signal Detection: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: A decrease in radioactive signal in the presence of a compound indicates inhibition of GSK3β activity.
Target Validation: Potency, Selectivity, and Cellular Activity
Following the identification of promising hits from the HTS, a series of validation experiments are conducted to confirm their on-target activity, determine their potency and selectivity, and assess their effects in a cellular context.
In Vitro Enzymatic Assay
The potency of this compound against GSK3α and GSK3β was determined using an in vitro enzymatic assay.
Objective: To determine the IC₅₀ values of this compound for GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
This compound (serial dilutions)
-
Assay buffer
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates
Procedure:
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Reaction Setup: The assay is performed in microplates containing the recombinant GSK3 enzyme, the biotinylated peptide substrate, and the serially diluted this compound in assay buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at room temperature.
-
Signal Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated and phosphorylated peptide binds to the beads, bringing the radioisotope into close proximity and generating a light signal that is detected by a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
| Target | IC₅₀ (nM) |
| GSK3α | 6.3 |
| GSK3β | 1.2 |
Kinase Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity was tested against a broad panel of kinases.
Objective: To determine the inhibitory activity of this compound against a large panel of kinases to assess its selectivity.
Methodology: this compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred different kinases. The assays are often performed by specialized contract research organizations (CROs) using various assay formats (e.g., radiometric, fluorescence-based, or luminescence-based). The percentage of inhibition for each kinase is determined. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC₅₀ value.
This compound has demonstrated high selectivity for GSK3 over a wide range of other kinases. For most kinases in a large panel, the inhibition by this compound is significantly lower than its potent inhibition of GSK3β.
Cellular Activity Assay
To confirm that this compound can inhibit GSK3β within a cellular environment, a cell-based assay measuring the phosphorylation of a downstream substrate of GSK3β is employed. A common substrate for this purpose is the cAMP response element-binding protein (CREB), which is phosphorylated by GSK3β at Ser129.
Objective: To measure the effect of this compound on the phosphorylation of CREB at Ser129 in a cellular context.
Materials:
-
Human cell line (e.g., HEK293)
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-CREB (Ser129) and anti-total CREB
-
Enzyme-linked immunosorbent assay (ELISA) kit or Western blotting reagents
Procedure (ELISA-based):
-
Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with increasing concentrations of this compound for a specified time.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA:
-
The cell lysates are added to microplate wells pre-coated with a capture antibody for total CREB.
-
After incubation and washing, a detection antibody specific for phospho-CREB (Ser129) is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.
-
-
Data Analysis: The signal for phospho-CREB is normalized to the total CREB signal to account for variations in cell number. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is calculated.
Signaling Pathways
GSK3β is a critical node in several signaling pathways that regulate inflammation. This compound, by inhibiting GSK3β, can modulate these pathways to produce an anti-inflammatory effect.
The PI3K/Akt/GSK3β Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major upstream regulator of GSK3β.
In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K and subsequently Akt. Akt then phosphorylates GSK3β at Ser9, leading to its inactivation. This compound directly inhibits the active form of GSK3β.
The Wnt/β-catenin Signaling Pathway
GSK3β is a key component of the β-catenin destruction complex in the Wnt signaling pathway.
In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. This compound can mimic the effect of Wnt signaling by directly inhibiting GSK3β.
Conclusion
The identification and validation of this compound as a potent and selective GSK3β inhibitor followed a rigorous preclinical drug discovery process. This involved a successful high-throughput screening campaign, followed by detailed in vitro and cellular characterization to confirm its potency, selectivity, and on-target activity. The understanding of GSK3β's role in key inflammatory signaling pathways provides a strong rationale for its therapeutic potential in diseases such as rheumatoid arthritis. The data and methodologies presented in this guide highlight the critical steps in validating a novel therapeutic target and the subsequent development of a selective inhibitor.
No Publicly Available Data on the Antiviral Spectrum of GSK2236805
Following a comprehensive review of publicly accessible scientific literature and clinical trial databases, no information was found regarding the antiviral spectrum, mechanism of action, or therapeutic class of a compound designated as GSK2236805.
Extensive searches for "this compound antiviral spectrum," "this compound mechanism of action," "this compound therapeutic class," and other related queries did not yield any relevant results. The search results primarily contained information on other compounds from GlaxoSmithKline, such as GSK2336805, which has been investigated for Hepatitis C, or general discussions on the development of broad-spectrum antiviral agents that do not mention this compound.
This lack of information prevents the creation of the requested in-depth technical guide. Without any foundational data on the compound's antiviral activity, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows.
It is possible that this compound is an internal compound designation that has not been disclosed in public forums or scientific publications. Alternatively, there may be a typographical error in the compound name.
Therefore, we are unable to provide the requested technical guide on the antiviral spectrum of this compound. It is recommended to verify the compound's designation to ensure its accuracy. Should a corrected or alternative name be available, a new search for information can be initiated.
In Vitro Antiviral Profile of GSK2236805: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK2236805 has been identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive analysis of its in vitro antiviral activity, detailing its mechanism of action, experimental methodologies, and quantitative efficacy.
Quantitative Antiviral Activity
This compound demonstrates significant potency against HCV, particularly genotypes 1a and 1b, within in vitro replicon systems. The 50% effective concentration (EC₅₀) values highlight its sub-nanomolar efficacy.
| Virus Genotype | EC₅₀ (pM) | Reference |
| HCV Genotype 1a | 58.5 | [1] |
| HCV Genotype 1b | 7.4 | [1] |
Mechanism of Action: Targeting HCV NS5A
This compound exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication. By binding to NS5A, this compound disrupts the function of the replication complex, thereby halting viral proliferation.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
The in vitro antiviral activity of this compound was determined using HCV replicon assays. The following provides a generalized protocol for such an assay.
HCV Replicon Assay
Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication (EC₅₀).
Materials:
-
Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a or 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
This compound compound.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: The cell culture medium is removed, and cells are lysed. A luciferase assay reagent is added, which reacts with the luciferase reporter enzyme expressed by the replicon.
-
Data Acquisition: The luminescence signal, which is proportional to the level of replicon replication, is measured using a luminometer.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Generalized workflow for an HCV replicon assay.
Clinical Relevance
A first-time-in-human study involving subjects chronically infected with HCV genotype 1 demonstrated that this compound was well tolerated and exhibited rapid and significant antiviral activity after a single dose.[1][2] Reductions in HCV RNA were observed within 4 hours of administration, and a single dose of ≥10 mg resulted in a statistically significant ≥2-log reduction in HCV RNA compared to placebo at 24 hours post-dose.[1][2] These findings support the potent in vitro activity and suggest the clinical potential of this compound for the treatment of HCV infection.[1][2] The compound's pharmacokinetic profile, including a half-life suitable for once-daily dosing, further enhances its therapeutic promise.[1][2]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2236805 HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. GSK2236805 is a potent and selective inhibitor of the HCV non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1][2][3] The HCV replicon assay is a fundamental tool in the discovery and characterization of such inhibitors, allowing for the quantification of viral replication in a controlled cell-based system.[4]
This document provides detailed application notes and protocols for the evaluation of this compound using a luciferase-based HCV replicon assay.
Data Presentation
The antiviral activity of this compound against different HCV genotypes has been determined using subgenomic replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of viral replication, are summarized below.
| HCV Genotype | Replicon System | EC50 (pM) |
| Genotype 1a (GT-1a) | Subgenomic Replicon | 58.5 |
| Genotype 1b (GT-1b) | Subgenomic Replicon | 7.4 |
Data sourced from publicly available research.[5]
Mechanism of Action of this compound
This compound targets the HCV NS5A protein.[5][6] NS5A is a multifunctional phosphoprotein that is essential for the HCV life cycle, playing crucial roles in both viral RNA replication and the assembly of new virus particles.[1][2] this compound binds to domain I of NS5A, which is believed to disrupt the protein's function.[1] This inhibition is thought to occur through two primary mechanisms: blocking the formation of the membranous web, which is the site of viral replication, and impairing the assembly of new virions.[1] By targeting NS5A, this compound effectively halts viral replication.[3]
Experimental Protocols
This section details a representative protocol for determining the antiviral activity of this compound using a luciferase-based HCV subgenomic replicon assay.
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon. The replicon should contain a luciferase reporter gene (e.g., Renilla or Firefly luciferase) for quantification of replication. Genotype 1a or 1b replicons are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and make serial dilutions.
-
Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega, Thermo Fisher Scientific).
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for vehicle control)
Experimental Workflow
The general workflow for the HCV replicon assay to evaluate this compound is as follows:
References
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2236805 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2236805 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. As a selective inhibitor, this compound serves as a valuable tool for investigating the physiological and pathological roles of GSK-3 in various cell culture models.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its cytotoxic effects and investigating its impact on specific signaling pathways.
Data Presentation
A critical aspect of utilizing a novel compound is understanding its effective concentration and potential cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a hypothetical GSK-3 inhibitor in various cancer cell lines to illustrate how such data would be presented.
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 5.2 |
| HeLa | Cervical Cancer | 48 | 7.8 |
| MCF-7 | Breast Cancer | 48 | 10.5 |
| PC-3 | Prostate Cancer | 48 | 3.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 12.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers must determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions of this compound in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a common colorimetric assay like the MTT or XTT assay.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Western Blot Analysis of GSK-3 Signaling Pathway
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of GSK-3 substrates, such as β-catenin or Tau, using Western blotting.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3α/β, anti-GSK-3α/β, anti-phospho-β-catenin, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for a specific duration (e.g., 1, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well/dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated and total proteins between treated and control samples.
-
Mandatory Visualizations
To aid in understanding the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Application Notes and Protocols for Studying NS5A Function Using GSK2236805
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2236805, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), as a tool to investigate NS5A's multifaceted role in the viral life cycle. The provided protocols and data will enable researchers to effectively design and execute experiments to probe NS5A function, evaluate antiviral efficacy, and characterize resistance mechanisms.
Introduction to this compound and NS5A Function
HCV NS5A is a phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1] While it possesses no known enzymatic activity, NS5A orchestrates the formation of the viral replication complex by interacting with other viral proteins, host cell factors, and viral RNA.[2] this compound is a highly potent, orally bioavailable small molecule inhibitor that targets NS5A, demonstrating picomolar activity against various HCV genotypes in preclinical studies.[3] Its mechanism of action is believed to involve the disruption of NS5A's functions in both viral RNA synthesis and virion assembly, making it an invaluable tool for dissecting these critical processes.[4]
Quantitative Data Summary
The antiviral activity and resistance profile of this compound have been characterized in various preclinical and clinical settings. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons
| HCV Genotype | Replicon Cell Line | Mean EC50 (pM) |
| 1a | H77 | 58.5 |
| 1b | Con-1 ET | 7.4 |
| 2a | JFH-1 | 53.8 |
Data sourced from a preclinical characterization study.[3]
Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Activity in Genotype 1b Replicon
| NS5A Substitution | Fold Change in EC50 |
| L31V | <13 |
| Y93H | <13 |
Data indicates modest shifts in compound activity for these specific mutations in the genotype 1b replicon.[3]
Table 3: Antiviral Activity of Single-Dose this compound in HCV Genotype 1 Infected Subjects
| Dose | Mean Maximum HCV RNA Reduction (log10 IU/mL) at 24h |
| ≥10 mg | ≥2.0 |
Data from a first-in-human clinical trial (NCT01277692).[5]
Experimental Protocols
Herein are detailed protocols for key experiments to study NS5A function using this compound.
Protocol 1: HCV Replicon Assay for Antiviral Potency Determination
This protocol outlines the methodology to determine the 50% effective concentration (EC50) of this compound in cell culture using HCV subgenomic replicons.
Materials:
-
HCV replicon-containing cell lines (e.g., Huh-7 cells harboring genotype 1a, 1b, or 2a replicons)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell line maintenance)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (if using a luciferase reporter replicon)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium without G418.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., 0.5%).
-
Compound Addition: Add 100 µL of the diluted this compound solutions to the respective wells of the 96-well plate containing the cells. Include a vehicle control (DMSO only) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay (for reporter replicons):
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
In a parallel plate, measure cell viability using a reagent like CellTiter-Glo® to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Similarly, determine the CC50 value from the cell viability data.
-
Calculate the selectivity index (SI) as CC50/EC50.
-
Protocol 2: In Vitro Resistance Selection and Characterization
This protocol describes the method to select for and identify this compound-resistant HCV replicon variants.
Materials:
-
HCV replicon-containing cell lines
-
Culture medium with and without G418
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
Reverse transcription-polymerase chain reaction (RT-PCR) reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Initiation of Selection: Plate HCV replicon cells in 6-well plates and culture in the presence of a fixed concentration of this compound (typically 5-10 times the EC50). Maintain parallel cultures with vehicle control.
-
Passaging: Passage the cells every 3-5 days. At each passage, re-plate the cells and add fresh medium containing the same concentration of this compound.
-
Monitoring for Resistance: Monitor the cultures for the emergence of resistant colonies, which will appear as clusters of growing cells in the presence of the inhibitor.
-
Expansion of Resistant Clones: Once resistant colonies are observed, expand them in the continued presence of this compound.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell populations.
-
Perform RT-PCR to amplify the NS5A coding region.
-
Sequence the PCR products using Sanger sequencing to identify mutations compared to the wild-type replicon sequence.
-
-
Phenotypic Analysis:
-
Clone the identified NS5A mutations into a wild-type replicon backbone.
-
Perform the HCV replicon assay (Protocol 1) with the mutant replicons to determine the fold-shift in EC50 for this compound compared to the wild-type.
-
Protocol 3: Co-immunoprecipitation Assay for NS5A-Host Protein Interaction
This protocol can be adapted to investigate how this compound affects the interaction of NS5A with known host-binding partners (e.g., PI4KIIIα).
Materials:
-
Huh-7.5 cells
-
HCV Jc1 infectious virus stock
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against NS5A
-
Antibody against the host protein of interest (e.g., PI4KIIIα)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Infection and Treatment: Infect Huh-7.5 cells with HCV Jc1. At a specified time post-infection, treat the cells with this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-NS5A antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against NS5A and the host protein of interest to detect the co-immunoprecipitated protein.
-
-
Analysis: Compare the amount of co-immunoprecipitated host protein in the this compound-treated samples to the vehicle control to determine if the inhibitor disrupts the interaction.
Visualizations
The following diagrams illustrate key concepts related to NS5A function and the experimental workflows for its study using this compound.
Caption: Mechanism of action of this compound on HCV NS5A.
Caption: Workflow for HCV replicon assay.
Caption: Workflow for resistance selection and characterization.
References
- 1. Understanding the biological context of NS5A-host interactions in HCV infection: a network-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of GSK2336805, a novel inhibitor of hepatitis C virus replication that selects for resistance in NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 4. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Testing of a Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral pathogens and the development of resistance to existing antiviral therapies necessitate a robust pipeline for the discovery and development of new antiviral agents. This document provides a comprehensive experimental framework for the initial antiviral characterization of a novel investigational compound, designated here as Compound X . The protocols outlined below are designed to assess the compound's efficacy and cytotoxicity in a cell culture-based model. These methodologies are foundational for determining the potential of Compound X as a therapeutic candidate and for guiding further preclinical development.
The following protocols are provided as a general guideline and should be adapted based on the specific virus, cell line, and compound being investigated.
Data Presentation
All quantitative data from the antiviral and cytotoxicity assays should be meticulously recorded and summarized. Consistent and clear data presentation is crucial for the accurate interpretation of results and for making informed decisions about the compound's future.
Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of Compound X
| Parameter | Value | Description |
| EC50 (µM) | [Insert Value] | The concentration of Compound X that inhibits 50% of the viral cytopathic effect (CPE) or plaque formation. |
| CC50 (µM) | [Insert Value] | The concentration of Compound X that reduces the viability of host cells by 50%. |
| SI | [Insert Value] | The Selectivity Index, calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window. |
Experimental Protocols
Cytotoxicity Assay (MTT or MTS Assay)
This assay is crucial to determine the concentration range at which Compound X is toxic to the host cells. This information is essential for distinguishing true antiviral activity from non-specific cytotoxic effects.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of Compound X in a complete cell culture medium. The concentration range should be broad enough to determine the CC50. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted Compound X to the respective wells. Include untreated cell control wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
Plaque Reduction Assay
This is a classic and reliable method to quantify the inhibitory effect of a compound on viral infectivity by counting the number of viral plaques.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL)
-
Compound X dilutions
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Preparation: Grow host cells to 90-100% confluency in multi-well plates.
-
Virus Dilution and Treatment: Prepare dilutions of the virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 PFU/well). Pre-incubate the virus with various concentrations of Compound X for 1 hour at 37°C. Include a virus-only control.
-
Infection: Remove the growth medium from the cells and wash with PBS. Inoculate the cells with 200-500 µL of the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the same concentrations of Compound X as in the pre-incubation step.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until distinct plaques are visible (typically 2-10 days, depending on the virus).
-
Staining: Aspirate the overlay and fix the cells with a fixative (e.g., 10% formalin). Stain the cells with crystal violet solution and then wash with water to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Viral Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Materials:
-
Confluent monolayers of host cells in 24-well or 48-well plates
-
Virus stock
-
Compound X dilutions
-
Infection medium
-
Complete cell culture medium
Protocol:
-
Infection: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01-0.1).
-
Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add a complete cell culture medium containing various concentrations of Compound X.
-
Incubation: Incubate the plates at 37°C for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant. The cells can be subjected to freeze-thaw cycles to release intracellular virions.
-
Titration: Determine the viral titer in the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of viral yield reduction against the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antiviral compound. This example depicts the inhibition of a viral protease, which is a common target for antiviral drugs.[1][2]
Caption: Hypothetical mechanism of action of Compound X targeting a viral protease.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro antiviral testing of a novel compound.
Caption: General workflow for the in vitro antiviral evaluation of Compound X.
Logical Relationship Diagram: Go/No-Go Criteria
This diagram illustrates the decision-making process based on the outcomes of the primary assays.
Caption: Decision-making criteria for advancing an antiviral candidate.
References
Application Note: GSK2236805 Cytotoxicity Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxicity of GSK2236805, a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, using a standard MTT assay. The protocol outlines the necessary reagents, step-by-step instructions for cell culture, treatment, and data analysis. Additionally, it includes a summary of expected data and visual diagrams of the experimental workflow and the targeted signaling pathway to aid in the comprehensive understanding of the assay and the compound's mechanism of action.
Introduction
This compound is an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of the GSK-3β signaling pathway is implicated in various diseases, including cancer.[1][3] Therefore, evaluating the cytotoxic effects of GSK-3β inhibitors like this compound is a critical step in drug discovery and development.
This application note details a robust and widely used colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the cytotoxic effects of this compound on cultured cells.[4] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4]
Signaling Pathway
This compound targets GSK-3β, a key enzyme in various signaling cascades. The diagram below illustrates a simplified representation of a common pathway involving GSK-3β, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[1]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Cell Line (e.g., HeLa, A549) | ATCC | Varies |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound | Selleckchem | S7083 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | - | - |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Multichannel pipette | - | - |
| Microplate reader | - | - |
Experimental Workflow
The following diagram outlines the major steps of the MTT assay for evaluating the cytotoxicity of this compound.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is above 90%.[6]
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to subtract background absorbance.[4]
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (for a 48-hour incubation): MTT Assay
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium containing MTT (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Presentation and Analysis
The cytotoxicity of this compound is determined by calculating the percentage of cell viability relative to the untreated control.
Calculation of Percent Viability:
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results can be summarized in a table and plotted as a dose-response curve (Percent Viability vs. Log Concentration of this compound) to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Table 1: Example Data for this compound Cytotoxicity
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 5 | 0.85 | 0.05 | 68.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.35 | 0.03 | 28.0 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
The MTT assay provides a reliable and straightforward method for assessing the cytotoxic effects of this compound. This protocol, along with the provided diagrams, offers a comprehensive guide for researchers to evaluate the in vitro efficacy of this GSK-3β inhibitor. Accurate determination of cytotoxicity is a fundamental step in the preclinical evaluation of potential therapeutic compounds. Further investigation into the specific mechanisms of cell death induced by this compound, such as apoptosis or necrosis, may be warranted.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Oncogenic Pathways in the Era of Personalized Oncology: A Systemic Analysis Reveals Highly Mutated Signaling Pathways in Cancer Patients and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: GSK2236805 in Combination with Other Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical and clinical data available for GSK2236805 (also known as GSK2336805 and JNJ-56914845), a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The information presented here is intended to guide researchers in designing and interpreting experiments involving this compound in combination with other direct-acting antivirals (DAAs).
Introduction
This compound is an orally bioavailable small molecule that targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2] NS5A is a multifunctional phosphoprotein that plays a crucial role in HCV RNA replication, virion assembly, and modulation of the host immune response. By inhibiting NS5A, this compound effectively disrupts the viral life cycle. Due to the high genetic variability of HCV and the potential for the development of drug resistance, combination therapy with DAAs targeting different viral proteins is the standard of care for achieving a sustained virologic response (SVR). These notes summarize the available data for this compound in combination with other antiviral agents.
Data Presentation
In Vitro Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon systems. The 50% effective concentration (EC50) values are summarized in the table below.
| HCV Genotype/Subtype | Replicon System | EC50 (pM) | Reference |
| Genotype 1a (H77) | Subgenomic Replicon | 58.5 | [1] |
| Genotype 1b (Con-1 ET) | Subgenomic Replicon | 7.4 | [1] |
| Genotype 2a (JFH-1) | Subgenomic Replicon | 53.8 | [3] |
Clinical Efficacy of this compound in Combination Therapy
A clinical trial (NCT01439373) evaluated the safety and antiviral activity of GSK2336805 in combination with PEG/RIBA in treatment-naive patients with chronic HCV genotype 1 infection.
| Treatment Group | N | Median HCV RNA Reduction from Baseline at Day 28 (log10 IU/mL) | Rapid Virological Response (RVR) at Day 28 (%) |
| GSK2336805 + PEG/RIBA | 9 | -4.86 | 73 |
| Placebo + PEG/RIBA | 4 | -1.98 | 25 |
*RVR is defined as HCV RNA <25 IU/mL.
A phase IIa clinical trial investigated an all-oral, interferon-free regimen of GSK2336805 (JNJ-56914845) in combination with the NS3/4A protease inhibitor simeprevir and the non-nucleoside NS5B polymerase inhibitor TMC647055 (boosted with ritonavir).
| Treatment Group | Genotype | N | Sustained Virologic Response at 12 weeks post-treatment (SVR12) (%) |
| Simeprevir 75mg + TMC647055/r 450/30mg + JNJ-56914845 30mg | 1a/other | 14 | 71 |
| 1b | 8 | 100 | |
| Simeprevir 75mg + TMC647055/r 450/30mg + JNJ-56914845 60mg | 1a/other | 15 | 93 |
| 1b | 7 | 100 |
Experimental Protocols
In Vitro HCV Replicon Assay
This protocol describes a method to determine the in vitro antiviral activity of this compound using an HCV replicon system.
Objective: To measure the EC50 value of this compound against a specific HCV genotype replicon.
Materials:
-
HCV replicon-harboring human hepatoma cell line (e.g., Huh-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable replicon selection)
-
This compound compound stock solution in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent (if using a luciferase reporter replicon)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration in the assay should be less than 0.5%.
-
Treatment: Add the diluted compound to the cells in triplicate. Include a "no drug" control (vehicle only) and a positive control (another potent HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
Antiviral Activity: If using a luciferase reporter replicon, measure the luciferase activity according to the manufacturer's instructions. This signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity: Measure cell viability using a suitable reagent to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Quantitative Real-Time PCR (qRT-PCR) for HCV RNA Quantification
This protocol outlines the quantification of HCV RNA from patient samples or cell culture supernatants.
Objective: To determine the viral load (HCV RNA copies/mL or IU/mL).
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase and cDNA synthesis kit
-
TaqMan probe and primers specific for the HCV 5' untranslated region (UTR)
-
qPCR master mix
-
Real-time PCR instrument
-
HCV RNA standards of known concentration
Procedure:
-
RNA Extraction: Extract viral RNA from 140 µL of serum, plasma, or cell culture supernatant using a viral RNA extraction kit according to the manufacturer's protocol. Elute the RNA in 60 µL of RNase-free water.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a specific reverse primer for HCV.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, TaqMan probe, and the synthesized cDNA.
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Generate a standard curve using the Cq values of the HCV RNA standards. Determine the HCV RNA concentration in the samples by interpolating their Cq values from the standard curve.
Visualizations
Caption: Mechanism of HCV replication and inhibition by this compound.
Caption: Experimental workflow for combination studies of this compound.
Caption: Logical relationship of DAA combination therapy for HCV.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Testing the Efficacy of GSK-3 Inhibitors: Application Notes and Protocols
Disclaimer: Information regarding the specific compound "GSK2236805" is not publicly available. Therefore, these application notes and protocols are provided for a representative Glycogen Synthase Kinase-3 (GSK-3) inhibitor, hereinafter referred to as GSK-XXXX , for the preclinical evaluation of its efficacy in oncology.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of the GSK-3 signaling pathway has been associated with various diseases, including cancer.[2][3] GSK-3 inhibitors are a class of targeted therapies being investigated for their potential to modulate these pathological processes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of animal models to test the in vivo efficacy of GSK-3 inhibitors, using GSK-XXXX as a representative compound.
Signaling Pathway
GSK-3 is a key regulator in multiple signaling pathways critical to cancer cell survival and proliferation. A simplified diagram of the GSK-3 signaling pathway is presented below. GSK-XXXX is hypothesized to inhibit GSK-3, leading to downstream effects that culminate in reduced tumor growth.
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of GSK-XXXX.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of a drug's efficacy and is dependent on the cancer type being studied. Both xenograft and syngeneic models are valuable tools.
| Model Type | Description | Advantages | Disadvantages | Recommended Cancer Types |
| Xenograft Models | Human cancer cell lines or patient-derived tumors (PDX) are implanted into immunodeficient mice (e.g., nude, SCID, NSG). | Allow for the study of human tumor biology and response to therapy. PDX models can better recapitulate the heterogeneity of human tumors.[4][5] | Lack of a functional immune system, which prevents the evaluation of immunomodulatory effects of the drug.[4][6] | Glioblastoma[4][5][6], Non-Small Cell Lung Cancer (NSCLC)[7][8] |
| Syngeneic Models | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Possess a fully functional immune system, enabling the study of interactions between the tumor, the microenvironment, and the host immune system.[6] | The tumor biology may not fully represent human disease. | Glioblastoma[6][9], Lung Cancer[7][10] |
Experimental Protocols
General Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GSK-XXXX in a murine cancer model.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Protocol: Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model and subsequent efficacy evaluation of GSK-XXXX.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG, GL261 for syngeneic models)[4][6][9]
-
Immunodeficient mice (e.g., athymic nude mice) or immunocompetent mice for syngeneic models.
-
Stereotactic apparatus
-
Hamilton syringe
-
GSK-XXXX formulated in an appropriate vehicle
-
Calipers
Procedure:
-
Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of implantation, harvest and resuspend cells in sterile, serum-free medium at a concentration of 1 x 10^5 cells/µL.
-
Animal Preparation and Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotactic Intracranial Implantation:
-
Mount the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates in the cerebral cortex.
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).[11]
-
Treatment: Once tumors are established (typically 7-10 days post-implantation), randomize animals into treatment groups (e.g., vehicle control, GSK-XXXX low dose, GSK-XXXX high dose). Administer GSK-XXXX or vehicle according to the predetermined dosing schedule and route.
-
Efficacy Assessment:
-
Monitor animal survival.
-
Measure tumor volume regularly using imaging.
-
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the animals.
-
Perfuse the animals and carefully dissect the brains.
-
Perform histopathological analysis of the tumors.
-
Conduct pharmacodynamic studies on tumor tissue to assess target engagement (e.g., levels of phosphorylated GSK-3).
-
Detailed Protocol: Subcutaneous Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol details the establishment of a subcutaneous NSCLC model for efficacy testing.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Matrigel (optional)
-
GSK-XXXX formulated in an appropriate vehicle
-
Calipers
Procedure:
-
Cell Preparation: Culture NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneous Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups. Administer GSK-XXXX or vehicle as planned.
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals.
-
Excise and weigh the tumors.
-
Collect tumor tissue for pharmacodynamic and histopathological analysis.
-
Collect major organs for toxicity assessment.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in Subcutaneous NSCLC Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (mg) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | 1450 ± 140 |
| GSK-XXXX (10 mg/kg) | 10 | 800 ± 95 | 46.7 | 780 ± 90 |
| GSK-XXXX (30 mg/kg) | 10 | 450 ± 60 | 70.0 | 430 ± 55 |
Table 2: Survival Analysis in Orthotopic Glioblastoma Model
| Treatment Group | N | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 8 | 25 | - |
| GSK-XXXX (20 mg/kg) | 8 | 35 | 40.0 |
Conclusion
The selection of an appropriate animal model and the meticulous execution of experimental protocols are paramount for the accurate assessment of the in vivo efficacy of novel therapeutic agents like GSK-3 inhibitors. The protocols and guidelines presented here provide a framework for conducting robust preclinical studies to evaluate the therapeutic potential of GSK-XXXX in oncology. Researchers should adapt these protocols based on the specific characteristics of the compound and the scientific questions being addressed.
References
- 1. Glycogen synthase kinase 3alpha and 3beta mediate a glucose-sensitive antiapoptotic signaling pathway to stabilize Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase GSK3α promotes tumorigenesis by activating HIF1/VEGFA signaling pathway in NSCLC tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 9. Syngeneic murine glioblastoma models: reactionary immune changes and immunotherapy intervention outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mouse model of lung cancer induced via intranasal injection for anti-cancer drug screening and evaluation of pathology. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 11. Glioblastoma Mouse Model Development [certisoncology.com]
Troubleshooting & Optimization
Technical Support Center: GSK2236805 Replicon Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GSK2236805 replicon assay to study Hepatitis C Virus (HCV) replication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of an HCV replicon assay?
GSK2336805 is an orally bioavailable inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication.[1][3] GSK2336805 targets NS5A, thereby disrupting its function and potently inhibiting HCV replication.[3] In an HCV replicon system, this inhibition is typically measured by a decrease in the reporter signal (e.g., luciferase) or viral RNA levels.
Q2: What are the expected EC50 values for this compound in a replicon assay?
GSK2336805 exhibits picomolar activity against common HCV genotypes in subgenomic replicon assays. The 50% effective concentration (EC50) values are as follows:
| HCV Genotype | Cell Line | Mean EC50 (pM) |
| Genotype 1a (H77) | Stable replicon cells | 58.5[3] |
| Genotype 1b (Con-1 ET) | Stable replicon cells | 7.4[3] |
| Genotype 2a (JFH-1) | Stable replicon cells | 53.8[3] |
Q3: What are suitable positive and negative controls for a this compound replicon assay?
-
Positive Control (Inhibitor): Another well-characterized HCV inhibitor targeting a different viral protein can be used. For example, an NS3/4A protease inhibitor like BILN-2061 or a nucleoside NS5B polymerase inhibitor such as 2’C-methyl adenosine (2’CMA).[4]
-
Negative Control (Vehicle): A vehicle control, typically dimethyl sulfoxide (DMSO) at the same final concentration used to dilute the test compounds, should be included in every experiment.[4]
-
Negative Control (Replicon): A replicon with a lethal mutation in a key viral protein, such as a GND motif in the NS5B polymerase instead of the active GDD motif, can be used to determine the baseline signal in the absence of replication.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound replicon assays.
Issue 1: Weak or No Luciferase Signal
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Transfection Efficiency | Optimize the ratio of plasmid DNA to transfection reagent. Ensure high-quality, endotoxin-free plasmid DNA is used.[6] |
| Ineffective Reagents | Verify the functionality of all reagents, especially the luciferase substrate and lysis buffer. Prepare fresh luciferin and coelenterazine solutions and protect them from light.[7] |
| Weak Promoter Activity | If using a transient transfection system, consider using a stronger promoter to drive replicon expression.[7] |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overgrown at the time of the assay. |
| Incorrect Plate Type | For luminescence assays, use white-walled, opaque plates to maximize signal reflection.[6] |
Issue 2: High Background Signal
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contamination of Control Samples | Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[8] |
| Sub-optimal Plate Choice | Utilize white plates with clear bottoms to reduce background luminescence from neighboring wells.[6][7] |
| Reagent Autoluminescence | Check for background signal from the assay medium or lysis buffer alone. |
| Insufficient Washing | If performing any washing steps, ensure they are thorough to remove any residual reagents that might contribute to background.[9] |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Errors | Use a calibrated multichannel pipette and prepare a master mix for all working solutions to ensure consistency across wells.[6][7] |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and proper mixing before seeding to have a consistent number of cells in each well. |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells. |
| Reagent Instability | Use freshly prepared reagents and avoid repeated freeze-thaw cycles.[7] |
Issue 4: Unexpected this compound Activity (Higher or Lower than Expected EC50)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Resistance-Associated Substitutions (RASs) | The replicon cell line may have acquired mutations in NS5A that confer resistance to GSK2336805. Sequence the NS5A region of the replicon to check for known RASs.[3] |
| Incorrect Compound Concentration | Verify the stock concentration of GSK2336805 and the accuracy of the serial dilutions. |
| Serum Protein Binding | The presence of serum in the culture medium can affect the potency of the compound. Test the activity of GSK2336805 in the presence and absence of serum to assess its impact. |
| Assay Conditions | Variations in incubation time, cell density, or reagent concentrations can influence the apparent EC50 value. Maintain consistent assay conditions between experiments. |
Experimental Protocols
HCV Replicon Luciferase Assay Protocol
This protocol outlines a general procedure for testing the antiviral activity of this compound using a stable HCV replicon cell line expressing luciferase.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in assay medium (e.g., DMEM with 5% FBS).[3] The final DMSO concentration should typically be ≤0.5%.[4]
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.[3][10]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with a high concentration of a potent inhibitor or no cells).
-
Normalize the data to the vehicle (DMSO) control.
-
Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits HCV replication by targeting the NS5A protein.
HCV Replicon Assay Workflow
Caption: A typical workflow for an HCV replicon assay using a luciferase reporter.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in a replicon assay.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. goldbio.com [goldbio.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2236805 Resistance Mutation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK2236805 and investigating potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Further research is needed to provide a specific answer regarding the mechanism of action of this compound. General mechanisms of drug resistance can include target protein modification, drug inactivation, reduced drug accumulation, or the activation of alternative metabolic pathways.
Q2: What is the molecular target of this compound?
Specific information regarding the molecular target of this compound is not currently available in the provided search results. Identifying the drug's target is a critical first step in understanding resistance, as mutations in the target protein are a common resistance mechanism.
Q3: Are there any known resistance mutations to this compound?
Currently, there is no specific information available in the search results detailing resistance mutations selected for by this compound. To identify potential resistance mutations, researchers can perform in vitro resistance selection studies by culturing target cells or organisms in the presence of increasing concentrations of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound efficacy in cell culture over time. | Development of resistant cell populations. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Isolate single clones from the resistant population for further analysis. 3. Sequence the gene encoding the putative target protein to identify potential mutations. 4. Analyze downstream signaling pathways to check for activation of bypass mechanisms. |
| Inconsistent results in this compound sensitivity assays. | 1. Variability in cell passage number. 2. Inconsistent drug concentration. 3. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment and verify the concentration. 3. Regularly test cell cultures for mycoplasma and other contaminants. |
| Unable to identify mutations in the putative target gene despite observing a resistant phenotype. | 1. Resistance is mediated by a non-target-based mechanism. 2. The mutation is in a regulatory region of the gene. 3. Epigenetic modifications are responsible for the resistance. | 1. Investigate potential bypass signaling pathways using techniques like RNA sequencing or proteomic analysis. 2. Sequence the promoter and other regulatory regions of the target gene. 3. Analyze DNA methylation and histone modification patterns of the target gene. |
Experimental Protocols
Protocol 1: In Vitro Resistance Selection
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to a selective agent.
-
Initial Culture: Begin by culturing the parental cell line in the presence of this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of the cell population).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring: At each concentration, monitor cell viability and growth rate. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Isolation of Resistant Clones: Once a significantly resistant population is established (e.g., able to grow in a concentration >10x the original IC50), isolate single-cell clones using limited dilution or single-cell sorting.
-
Characterization: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line.
Protocol 2: Target Gene Sequencing
This protocol outlines the steps for identifying mutations in a candidate gene that may confer resistance.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines using a commercially available kit.
-
Primer Design: Design PCR primers to amplify the entire coding region and intron-exon boundaries of the putative target gene.
-
PCR Amplification: Perform PCR to amplify the target gene from the genomic DNA of both parental and resistant cells.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Ensure that both forward and reverse strands are sequenced for accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference sequence of the gene. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant cell line that are not present in the parental line.
Visualizations
Caption: Hypothetical signaling pathway illustrating potential this compound action and resistance.
Caption: Workflow for identifying and validating resistance mutations to this compound.
Caption: Logical workflow for troubleshooting the mechanism of this compound resistance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the RORγt inhibitor, GSK2336805 (also known as GSK805).
Frequently Asked Questions (FAQs)
Q1: What is GSK2336805 (GSK805) and what is its primary mechanism of action?
GSK2336805 (GSK805) is a potent, orally active and CNS penetrant inhibitor of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are critical in the inflammatory response and are implicated in various autoimmune diseases.[2][3] By inhibiting RORγt, GSK2336805 blocks the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).
Q2: What are the common experimental applications of GSK2336805?
GSK2336805 is primarily used in immunology and drug discovery research. Common applications include:
-
In vitro Th17 Cell Differentiation Assays: To study the role of RORγt in Th17 cell development and to screen for potential immunomodulatory compounds.
-
In vivo Models of Autoimmune Disease: To investigate the therapeutic potential of RORγt inhibition in conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1]
-
Gene Expression Analysis: To identify genes and signaling pathways regulated by RORγt.
Q3: I am observing high variability in my Th17 cell differentiation assays when using GSK2336805. What are the potential causes?
High variability in Th17 cell differentiation assays is a common challenge and can stem from several factors:
-
Inherent Plasticity of Th17 Cells: Th17 cells are known for their plasticity and can adopt phenotypes of other T helper subsets (e.g., Th1), leading to a mixed population of cells. This conversion can be influenced by the cytokine milieu.[4]
-
Variability in Differentiation Protocols: The specific combination and concentration of cytokines (e.g., TGF-β, IL-6, IL-21, IL-23) used to induce Th17 differentiation can vary significantly between labs, leading to different outcomes.[4][5]
-
Quality of Reagents: The quality and batch-to-batch consistency of cytokines and other reagents can dramatically impact cell differentiation and the effect of the inhibitor.[5]
-
Cell Culture Conditions: Factors such as cell density, media composition, and passage number of primary cells can all contribute to variability.
Q4: Are there known off-target effects associated with GSK2336805 and other RORγt inhibitors?
A significant consideration for RORγt inhibitors is their potential for off-target effects. The ligand-binding domains of RORγt and its isoform RORγ are identical, meaning that most inhibitors targeting this domain will likely inhibit both.[6][7] This lack of specificity can lead to unintended biological consequences. Additionally, some RORγt inhibitors have been shown to affect thymocyte development, raising potential safety concerns.[2] Researchers should consider including appropriate controls to assess for off-target effects in their experiments.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of IL-17 Production
Symptoms:
-
High well-to-well or experiment-to-experiment variability in the IC50 value of GSK2336805.
-
Incomplete or variable suppression of IL-17 production at expected inhibitory concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Solubility and Stability | GSK2336805 is insoluble in water. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment, as components in the media can sometimes degrade small molecules.[8][9] |
| Inconsistent Cell Differentiation | Standardize your Th17 differentiation protocol. Use a consistent source and lot of cytokines. Titrate cytokine concentrations to achieve optimal and reproducible differentiation. Assess the purity of your differentiated Th17 cell population by flow cytometry for IL-17 and other relevant markers (e.g., IFN-γ to check for Th1 conversion).[4][5] |
| Variable Assay Readout | Optimize your IL-17 detection method (e.g., ELISA, intracellular flow cytometry). Ensure that the assay is in its linear range and that controls are included to account for background noise and non-specific signals. |
Issue 2: Unexpected Cellular Toxicity
Symptoms:
-
Decreased cell viability at concentrations of GSK2336805 that are not expected to be toxic.
-
Changes in cell morphology unrelated to Th17 differentiation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | As RORγt inhibitors can have off-target effects, it is crucial to assess cell viability using a reliable method (e.g., trypan blue exclusion, MTT assay). Include a counterscreen with a cell line that does not express RORγt to determine if the observed toxicity is target-specific.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is consistent across all conditions and is below the toxic threshold for your cells. |
| Compound Purity | Verify the purity of your GSK2336805 stock. Impurities from synthesis could contribute to unexpected toxicity. |
Data Presentation
Table 1: In Vitro Potency of RORγt Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| GSK805 (GSK2336805) | RORγ | Th17 Differentiation | >8.2 (pIC50) | [1] |
| TMP778 | RORγt | RORγ-dependent transactivation | 0.017 | [11] |
| TMP778 | RORα | RORα-dependent transactivation | 1.24 | [11] |
| TMP778 | RORβ | RORβ-dependent transactivation | 1.39 | [11] |
| TMP920 | RORγ | RORγ-dependent transactivation | 1.1 | [11] |
Note: pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Key Experiment: In Vitro Human Th17 Cell Differentiation
This protocol provides a general framework for differentiating human naïve CD4+ T cells into Th17 cells. Optimization may be required based on specific experimental conditions.
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Seeding: Seed the isolated cells in a 24-well plate at a density of 1x10^6 cells/well in a serum-free medium.
-
T Cell Activation: Stimulate the cells with anti-CD3/CD28 beads at a 1:2 bead-to-cell ratio.
-
Th17 Polarization: Add the following polarizing cytokines and antibodies to the culture:
-
IL-1β (20 ng/mL)
-
IL-6 (30 ng/mL)
-
IL-23 (30 ng/mL)
-
TGF-β1 (2.25 ng/mL)
-
Anti-IFN-γ (1 µg/mL)
-
Anti-IL-4 (2.5 µg/mL)
-
-
Incubation: Culture the cells for 7 days at 37°C in a 5% CO2 incubator.
-
GSK2336805 Treatment: Add GSK2336805 at the desired concentrations at the beginning of the culture.
-
Analysis: After 7 days, collect the supernatant to measure IL-17 levels by ELISA or restimulate the cells (e.g., with PMA/Ionomycin) for intracellular cytokine staining and flow cytometry analysis.
This protocol is adapted from Miltenyi Biotec's recommended procedure.[5]
Mandatory Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: General experimental workflow for testing GSK2336805.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Functional characteristics of Th1, Th17, and ex-Th17 cells in EAE revealed by intravital two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nucleusbiologics.com [nucleusbiologics.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Improving GSK2236805 solubility for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK2236805 (also known as GSK2336805) in in vitro studies, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle. While some suppliers may refer to a compound with a similar synonym (GSK805) as a RORγt inhibitor, the primary and well-documented activity of this compound is as an HCV NS5A inhibitor.[1][5][6][7][8][9]
Q2: What is the molecular weight and chemical formula of this compound?
A2: The chemical formula for this compound is C42H52N8O8, and its molecular weight is approximately 796.93 g/mol .
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is considered insoluble in water.[6][8]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in pure, anhydrous DMSO. Gentle warming to 37°C or ultrasonication can be used to aid dissolution if necessary.[10][11] It is advisable to use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[8][12]
Q5: How do I prepare working solutions for cell-based assays?
A5: To avoid precipitation in aqueous cell culture media, it is crucial to perform serial dilutions of the DMSO stock solution in DMSO before adding it to the final assay medium. A common practice is to first dilute the high-concentration stock (e.g., 10 mM) to an intermediate concentration (e.g., 1 mM) with DMSO. Then, a small volume of this intermediate stock can be added to the cell culture medium to achieve the final desired concentration. This ensures that the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[10][13]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | The compound is poorly soluble in water. The abrupt change in solvent polarity from a concentrated DMSO stock to the aqueous medium causes the compound to crash out of solution. | Perform a serial dilution of your DMSO stock solution in DMSO first. Then, add the diluted DMSO stock to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing.[10][14] |
| Cloudiness or crystals in the stock solution | The compound has precipitated out of the DMSO stock, possibly due to temperature fluctuations or moisture absorption. | Warm the stock solution in a 37°C water bath for a short period. If the precipitate does not redissolve, brief ultrasonication may be helpful.[10] Always use anhydrous, high-purity DMSO for preparing stock solutions.[8][12] |
| Precipitation observed in the cell culture plate over time | The compound's solubility limit in the final assay medium has been exceeded, or the compound is unstable under the experimental conditions. | Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum stable concentration.[14] This can be done by preparing a dilution series and monitoring for precipitation over time using light microscopy or absorbance readings. |
| Inconsistent experimental results | Inconsistent dissolution of the compound can lead to variations in the effective concentration between experiments. | Ensure your dissolution protocol is standardized. Always visually inspect your stock and working solutions for any signs of precipitation before use. |
Quantitative Solubility Data
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| Ethanol | 50 mg/mL |
| Water | Insoluble |
Note: The actual solubility may vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound using its molecular weight (796.93 g/mol ). For 1 mL of a 10 mM stock solution, you will need 7.97 mg of the compound.
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add 1 mL of pure, anhydrous DMSO.
-
Gently vortex the tube until the compound is fully dissolved. If needed, warm the solution to 37°C or sonicate briefly.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for a Cell-Based Assay (Example: 10 nM final concentration):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.
-
Further dilute the 100 µM solution 1:100 in DMSO to obtain a 1 µM solution.
-
Add 1 µL of the 1 µM working solution to 100 µL of cell culture medium in your assay plate to achieve a final concentration of 10 nM. The final DMSO concentration will be 0.1%.
-
Protocol 2: HCV Replicon Assay
This protocol is adapted from published studies using this compound.[7]
-
Cell Seeding:
-
Seed Huh7.5 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of assay medium (DMEM supplemented with 5% FBS, penicillin-streptomycin, and non-essential amino acids).
-
Incubate the plate at 37°C with 5% CO2 overnight to allow the cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay medium to achieve the desired final concentrations.
-
Add the diluted compound to the wells of the cell plate. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.
-
-
Measurement of HCV Replication:
-
HCV replication can be measured using a reporter assay, such as a luciferase-based assay (e.g., Bright-Glo), according to the manufacturer's instructions.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a nonlinear regression curve.
-
Visualizations
Caption: Inhibition of HCV NS5A by this compound disrupts the viral replication complex.
Caption: Workflow for preparing this compound solutions to minimize precipitation.
References
- 1. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK-805 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. GSK2336805 | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of GSK2236805
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GSK2236805, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The resources herein are designed to help users navigate and troubleshoot potential off-target effects during their experiments.
Troubleshooting Guide
Issue 1: Observed cellular phenotype is inconsistent with known RIPK1 function.
-
Question: I am using this compound to inhibit RIPK1-mediated necroptosis, but I'm observing a phenotype that isn't typically associated with the inhibition of this pathway. Could this be an off-target effect?
-
Answer: It is possible that the unexpected phenotype is a result of an off-target effect. To investigate this, consider the following steps:
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Dose-Response Analysis: Perform a dose-response curve with this compound and determine the EC50 for the unexpected phenotype. Compare this to the reported EC50 for RIPK1 inhibition. A significant discrepancy between the two values may suggest an off-target effect.
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Use a Structurally Unrelated RIPK1 Inhibitor: Treat your cells with a different, structurally distinct RIPK1 inhibitor (e.g., Necrostatin-1). If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
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Rescue Experiment: If you have a cell line with a drug-resistant mutant of RIPK1, you can perform a rescue experiment. If the phenotype persists in the presence of this compound in the mutant cell line, it is likely due to an off-target effect.
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Target Engagement Assay: Utilize a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with RIPK1 at the concentrations you are using in your experiments.
-
Issue 2: My compound is showing toxicity in cell lines at concentrations required for RIPK1 inhibition.
-
Question: I'm observing significant cytotoxicity in my cell-based assays with this compound, even though I'm targeting a pro-survival pathway. Is this expected?
-
Answer: While high concentrations of any compound can induce toxicity, if you are observing cytotoxicity at or near the IC50 for RIPK1 inhibition, it could be due to either on-target or off-target effects. To differentiate between the two:
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Counter-Screening: Perform a counter-screen using a cell line that does not express RIPK1. If the toxicity persists, it is likely due to an off-target effect.
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Knockdown/Knockout Models: Use siRNA or CRISPR to knockdown or knockout RIPK1 in your cell line. If the toxicity is not phenocopied by the genetic perturbation, the effect is likely off-target.
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Toxicity Target Panel Screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the known off-target effects of this compound?
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Answer: As of now, there is limited publicly available data detailing a comprehensive off-target profile for this compound. Like many kinase inhibitors, it has the potential to interact with other kinases or proteins that have a similar ATP-binding pocket. It is crucial for researchers to empirically determine potential off-target effects within their specific experimental system.
-
Question 2: How can I proactively identify potential off-targets of this compound?
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Answer: A multi-faceted approach is recommended for identifying potential off-target interactions:
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Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to the pharmacophores of other known kinase inhibitors.
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In Vitro Profiling: Screening this compound against a large panel of kinases (a "kinome scan") can provide a broad overview of its selectivity and identify potential off-target kinases.
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Cell-Based Proteomics: Techniques like proteomics and phosphoproteomics can reveal global changes in protein expression and phosphorylation in response to this compound treatment, offering clues to unexpected pathway modulation.[1]
-
-
Question 3: What is the mechanism of action for this compound?
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Answer: this compound is a potent and selective inhibitor of RIPK1, a key regulator of cellular stress and inflammation.[2][3] It functions by binding to the ATP-binding pocket of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways that lead to necroptosis, a form of programmed cell death.
Experimental Protocols
1. Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.
-
Kinase Panel: Select a commercially available kinase panel that covers a significant portion of the human kinome.
-
Binding or Activity Assay: The assay format will depend on the vendor. Common formats include radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.
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Data Analysis: The results are typically expressed as the percentage of inhibition of each kinase at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any identified hits, it is essential to perform a dose-response analysis to determine the IC50 value and confirm the off-target interaction.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to verify the engagement of this compound with its target (RIPK1) and to identify potential off-target binding in a cellular context.
-
Objective: To confirm target engagement and identify off-target binders of this compound in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thawing.
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Protein Quantification: Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
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Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for RIPK1 to assess its thermal stabilization. To identify novel off-targets, the soluble fraction can be analyzed by mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Mitigating cytotoxicity of GSK2236805 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the cytotoxicity of GSK2236805 (also known as Elraglusib or 9-ING-41) in long-term experimental studies.
Troubleshooting Guide
Problem: Significant cytotoxicity is observed in long-term cell culture experiments with this compound, compromising the study's validity.
Background: The primary mechanism of cytotoxicity for this compound is not through its intended target, Glycogen Synthase Kinase-3 (GSK3), but rather through off-target effects as a direct microtubule destabilizer. This leads to mitotic arrest, DNA damage, and ultimately apoptosis[1].
Possible Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome | Key Considerations |
| Cell Cycle Synchronization | 1. Pre-treat cells with a CDK4/6 inhibitor (e.g., Palbociclib) to induce a temporary cell cycle arrest in the G1 phase. 2. Introduce this compound to the arrested cell population. 3. After the desired incubation period with this compound, wash out both compounds and release the cells from the cell cycle block. | Reduced genotoxicity and apoptosis. Temporarily pausing the cell cycle can abolish the DNA damage caused by this compound[1]. | - The optimal concentration and duration of the CDK4/6 inhibitor pre-treatment should be determined empirically for each cell line. - This approach is suitable for mechanistic studies but may not be applicable for continuous long-term exposure models. |
| Dose Optimization | 1. Perform a dose-response curve to determine the IC50 value for GSK3 inhibition and the concentration at which significant cytotoxicity is observed. 2. For long-term studies, aim to use the lowest effective concentration that achieves the desired level of GSK3 inhibition while minimizing off-target cytotoxic effects. | Identification of a therapeutic window where on-target effects are maximized and off-target cytotoxicity is minimized. | The cytotoxic effects of this compound are observed below the IC50 for GSK3 in some cell lines[1]. Careful characterization of the dose-response for both on-target and off-target effects is critical. |
| Intermittent Dosing | 1. Instead of continuous exposure, implement a dosing schedule with drug-free intervals. 2. For example, treat cells for 24-48 hours followed by a 24-48 hour recovery period. | Allows cells to recover from the mitotic stress induced by microtubule destabilization, potentially reducing the cumulative cytotoxicity over time. | The optimal dosing schedule will depend on the cell type and the specific experimental goals. Proliferation and viability should be monitored throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with this compound, even at concentrations that should be specific for GSK3 inhibition. What is the likely cause?
A1: The cytotoxicity of this compound is primarily due to its off-target activity as a microtubule destabilizer, rather than its inhibition of GSK3. This leads to mitotic arrest, DNA damage, and apoptosis, which can occur at concentrations where GSK3 inhibition is also observed[1]. Therefore, the cell death you are observing is likely a result of this off-target effect.
Q2: How can we confirm that the observed cytotoxicity is due to microtubule destabilization?
A2: You can perform several experiments to confirm this mechanism:
-
Immunofluorescence: Stain cells treated with this compound for alpha-tubulin to visualize microtubule structures. Disrupted or depolymerized microtubules compared to vehicle-treated controls would support this mechanism.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase would indicate a mitotic arrest, consistent with microtubule disruption.
-
Western Blotting: Analyze the expression of proteins involved in the mitotic checkpoint (e.g., Mad2, BubR1) and DNA damage response (e.g., γH2AX).
Q3: What is the proposed experimental workflow to test mitigation strategies for this compound cytotoxicity?
A3: A general workflow to test mitigation strategies is outlined below. This involves comparing continuous exposure to intermittent dosing or co-treatment with a cell cycle inhibitor.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Q4: Can you illustrate the signaling pathway of this compound leading to cytotoxicity?
A4: The diagram below illustrates the dual mechanism of this compound, showing both its intended on-target effect and the off-target effect that leads to cytotoxicity.
Caption: Signaling pathways of this compound (Elraglusib).
References
Technical Support Center: GSK2236805 Stability and Storage
Welcome to the technical support center for GSK2236805. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should also be stored with care to prevent degradation. The recommended storage temperatures for prepared solutions are:
Q3: Is this compound stable during shipping at ambient temperatures?
A3: Yes, this compound is considered stable enough for a few weeks during standard shipping conditions at ambient temperature and the time spent in customs.[1]
Q4: What is the solubility of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that both solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Precipitation in stock solution | Exceeded solubility in the chosen solvent or temperature fluctuations. | Ensure the concentration does not exceed the solvent's capacity. If precipitation occurs upon removal from cold storage, gently warm the solution to room temperature and vortex to redissolve. |
| Loss of compound activity | Potential degradation from repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
Stability Data
Currently, specific quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis) for this compound are not publicly available. General best practices for handling and storage should be strictly followed to ensure compound integrity.
Experimental Protocols
Protocol: Preparation of Stock Solutions
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Material Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a sterile, light-protected container.
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Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO) to the solid compound to achieve the target concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
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Storage: Store the stock solution in tightly sealed, light-protected vials at the recommended temperatures (0-4°C for short-term or -20°C for long-term).[1]
Visualizations
Experimental Workflow: Stock Solution Preparation and Storage
References
Technical Support Center: Interpreting Unexpected Results with GSK-3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Glycogen Synthase Kinase 3 (GSK-3) inhibitors. As "GSK2236805" appears to be a non-specific identifier, this guide focuses on common issues encountered with the broader class of GSK-3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My GSK-3 inhibitor is showing a paradoxical effect, such as promoting cell survival when it's expected to induce apoptosis. What could be the reason?
A1: The role of GSK-3 in cell signaling is highly complex and context-dependent.[1][2] In some cancers, GSK-3 acts as a tumor suppressor, while in others, it can promote tumor progression.[2] Therefore, inhibiting GSK-3 might lead to unexpected outcomes depending on the specific cellular background and the dominant signaling pathways at play. For instance, GSK-3 is a key component of the Wnt/β-catenin pathway, where its inhibition leads to the stabilization of β-catenin, which can promote cell proliferation and survival.[3][4] It is crucial to thoroughly characterize the role of GSK-3 in your specific experimental model.
Q2: I'm observing high variability in my experimental results with a GSK-3 inhibitor. What are the potential causes?
A2: High variability can stem from several factors:
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Inhibitor Instability: Ensure the inhibitor is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.
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Cell Line Heterogeneity: Different cell lines, or even passages of the same cell line, can respond differently to GSK-3 inhibition due to variations in their genetic and signaling landscapes.
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Assay Conditions: Kinase inhibitor activity can be sensitive to assay conditions such as ATP concentration.[5] Ensure consistent assay parameters across experiments.
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Off-Target Effects: The inhibitor might be affecting other kinases or signaling molecules, leading to inconsistent outcomes.[6][7]
Q3: How can I confirm that the observed effects are due to the inhibition of GSK-3 and not off-target effects?
A3: Several strategies can be employed to validate on-target activity:
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant mutant of GSK-3.
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Direct Measurement of GSK-3 Activity: Directly measure the phosphorylation of a known GSK-3 substrate (e.g., β-catenin, Tau) in your experimental system after inhibitor treatment.[8] A decrease in substrate phosphorylation would indicate on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Problem: The half-maximal inhibitory concentration (IC50) of the GSK-3 inhibitor varies significantly between experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| ATP Concentration in Assay | The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Standardize the ATP concentration in your kinase assays to be at or near the Km for ATP.[5] |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. |
| Cellular ATP Levels | In cell-based assays, cellular ATP levels can fluctuate. Ensure consistent cell culture conditions and cell density. |
| Assay Incubation Time | For irreversible inhibitors, the IC50 is time-dependent. Optimize and standardize the incubation time for your assay.[5] |
Issue 2: Unexpected Phenotype (e.g., increased proliferation)
Problem: Inhibition of GSK-3 is leading to an unexpected increase in cell proliferation or survival.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Dominant Wnt/β-catenin Signaling | In your cell model, the Wnt/β-catenin pathway may be a primary driver of proliferation. Inhibiting GSK-3 will stabilize β-catenin, leading to increased transcription of pro-proliferative genes.[3][4] Analyze the activation state of the Wnt pathway in your cells. |
| Off-Target Effects on Pro-Survival Kinases | The inhibitor may be acting on other kinases involved in cell survival pathways. Refer to selectivity data for your inhibitor and consider using a more selective compound. |
| Cellular Context | The role of GSK-3 is highly dependent on the cellular context.[1][2] What is observed in one cell line may not be true for another. Thoroughly characterize the baseline signaling in your model. |
Data Presentation: Selectivity of Common GSK-3 Inhibitors
The following table summarizes the IC50 values of several common GSK-3 inhibitors against GSK-3 and a selection of off-target kinases to illustrate the concept of kinase selectivity. Note that these values can vary depending on the assay conditions.
| Inhibitor | GSK-3β IC50 (nM) | Off-Target Kinase 1 (e.g., CDK2) IC50 (nM) | Off-Target Kinase 2 (e.g., PKA) IC50 (nM) |
| CHIR99021 | ~5 | >10,000 | >10,000 |
| SB216763 | ~34 | >10,000 | >10,000 |
| AR-A014418 | ~104 | >10,000 | >10,000 |
| Tideglusib | ~60 | >1,000 | >1,000 |
This table is a representative example. Researchers should consult specific datasheets and literature for the most accurate and comprehensive selectivity data for their inhibitor of choice.
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Stabilization
This protocol describes how to assess the on-target effect of a GSK-3 inhibitor by measuring the accumulation of β-catenin.
Materials:
-
Cell line of interest
-
GSK-3 inhibitor
-
Complete cell culture medium
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Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
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Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
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Inhibitor Treatment: Treat cells with the GSK-3 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Incubate the membrane with the primary anti-β-actin antibody as a loading control.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the β-catenin band intensity relative to the loading control in inhibitor-treated samples indicates GSK-3 inhibition.
Mandatory Visualizations
GSK-3 Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 信号传导通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 7. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2236805 (Hypothetical GSK-3β Inhibitor)
Disclaimer: The compound "GSK2236805" is a hypothetical small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) for illustrative purposes. The following guides, protocols, and data are based on general principles and published data for similar small molecule inhibitors and are intended to serve as a framework for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the in vivo dosage for this compound?
A: The initial step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study establishes a safe dose range for subsequent efficacy experiments.[1]
Q2: How should I select a starting dose for an MTD study with this compound?
A: The starting dose is often extrapolated from in vitro data. A common approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value. Allometric scaling from in vitro data can also be used as a starting point.
Q3: What are the critical parameters to monitor during an MTD study?
A: Key parameters include:
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Clinical Observations: Daily monitoring of animal health, including changes in body weight, behavior (e.g., posture, grooming), and food/water intake.[1]
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Mortality and Morbidity: Recording any adverse events or animal deaths.[1]
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Clinical Pathology: At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis to assess organ function, particularly liver and kidney function.[1]
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Histopathology: Microscopic examination of major organs and tissues to identify any drug-induced pathologies.[1]
Q4: How do I prepare this compound for oral administration in mice?
A: Due to the poor water solubility of many small molecule inhibitors, a suspension is often required for oral gavage. A common vehicle formulation consists of a mixture of solvents and suspending agents to ensure uniform delivery. Always test the solubility and stability of your specific compound in the chosen vehicle. A typical formulation might involve DMSO, PEG400, Tween-80, and saline.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| 1. Lack of in vivo efficacy despite potent in vitro activity. | Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue. | - Conduct a Pilot PK Study: Administer a single dose and collect plasma samples at multiple time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).- Check Formulation: Ensure the compound is properly suspended and does not precipitate in the vehicle before dosing.[1] - Alternative Route: Consider intraperitoneal (IP) injection if oral bioavailability is confirmed to be low, though this may alter the PK profile. |
| Sub-optimal Dosing: The dose or frequency may be insufficient to maintain therapeutic concentrations at the target site. | - Dose Escalation: In your efficacy study, use multiple dose levels below the MTD.[3] - Pharmacodynamic (PD) Analysis: In a satellite group of animals, measure target engagement (e.g., phosphorylation of a GSK-3β substrate like β-catenin or Tau) in the target tissue at different time points after a single dose to correlate PK with biological activity.[1] | |
| 2. High variability in experimental results between animals. | Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent administration volumes or accidental tracheal delivery. | - Standardize Procedure: Ensure all personnel are properly trained in oral gavage. Use calibrated equipment and ensure consistent handling of animals to minimize stress.[1] - Check Formulation Homogeneity: Ensure the dosing suspension is thoroughly mixed before drawing each dose to prevent settling of the compound. |
| Inter-animal Metabolic Differences: Natural biological variation can lead to differences in how animals absorb and metabolize the compound. | - Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual outliers.- Record Individual Data: Analyze data for individual animals to identify potential outliers that may be skewing group means. | |
| 3. Observed Toxicity or Adverse Effects at the intended therapeutic dose. | Off-Target Effects: The compound may be inhibiting other kinases or cellular targets, leading to toxicity. | - Lower the Dose: Determine the minimum effective dose that shows on-target activity with minimal toxicity.[4] - In Vitro Kinase Panel Screening: Screen this compound against a broad panel of kinases to identify potential off-targets.[5] - Use a Secondary Inhibitor: Confirm on-target effects by using a structurally different GSK-3β inhibitor. If the secondary inhibitor shows efficacy without the same toxicity profile, the toxicity is likely an off-target effect of this compound.[4] |
Data Presentation: Hypothetical Dosing & Formulation
Table 1: Suggested Starting Dose Ranges for this compound in Rodent Models (Note: These are hypothetical values and must be confirmed by an MTD study)
| Animal Model | Administration Route | Dose Range (mg/kg/day) | Dosing Frequency |
| Mouse (Xenograft) | Oral Gavage | 5 - 50 mg/kg | Once or twice daily (q.d. or b.i.d.) |
| Rat (Neuroscience) | Oral Gavage | 2 - 20 mg/kg | Once daily (q.d.) |
| Mouse (Systemic) | Intraperitoneal (IP) | 1 - 10 mg/kg | Once daily (q.d.) |
Table 2: Example Formulation for Oral Gavage (10 mg/mL Suspension)
| Component | Percentage (% v/v) | Purpose |
| DMSO | 5% | Initial solubilization of the compound |
| PEG400 | 40% | Co-solvent and solubilizing agent |
| Tween-80 | 5% | Surfactant to aid in suspension |
| Saline (0.9% NaCl) | 50% | Vehicle diluent |
Note: The suitability of any formulation must be experimentally verified. Some compounds may precipitate when aqueous solutions are added.[2]
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
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Animal Model: Use immunodeficient mice (e.g., Balb/c nu/nu) aged 6-8 weeks.
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Tumor Cell Implantation: Subcutaneously inject a human cancer cell line known to be sensitive to GSK-3β inhibition (e.g., SW480 colon cancer cells) into the flank of each mouse.[3]
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.[1]
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Randomization: When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.
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Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline)
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Group 2: this compound (Low Dose, e.g., 10 mg/kg)
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Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
-
Compound Formulation:
-
Calculate the required mass of this compound based on the desired concentration and total volume.
-
Dissolve the powder in DMSO first.[6]
-
Sequentially add PEG400, Tween-80, and finally saline, vortexing thoroughly between each addition.[6]
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Prepare the formulation fresh daily. If short-term storage is needed, keep it at 4°C, protected from light, and allow it to return to room temperature before use.[6]
-
-
Dosing Procedure (Oral Gavage):
-
Administer the formulation once daily via oral gavage at a volume of 10 mL/kg.
-
Weigh animals daily to adjust the dosing volume accurately.
-
Monitor animals for any signs of distress during and after dosing.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor clinical signs daily.
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The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize animals and collect tumors and major organs.
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A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-GSK-3β, β-catenin) and the remainder fixed in formalin for histopathology (e.g., H&E, IHC for proliferation markers like Ki-67).
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified GSK-3β signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: High-level workflow for preclinical in vivo testing.
References
Validation & Comparative
A Comparative Guide to NS5A Inhibitors in HCV Genotype 1: GSK2236805 and Daclatasvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nonstructural protein 5A (NS5A) inhibitors, GSK2236805 and daclatasvir, for the treatment of Hepatitis C Virus (HCV) genotype 1. While both compounds target the same viral protein, their clinical development trajectories and available efficacy data differ significantly. This document summarizes their mechanisms of action, presents available clinical trial data, and outlines the experimental protocols from key studies.
Mechanism of Action: Targeting the HCV NS5A Protein
Both this compound and daclatasvir are direct-acting antiviral agents that target the HCV NS5A protein. NS5A is a crucial multifunctional protein in the HCV replication cycle, playing a key role in both viral RNA replication and the assembly of new virus particles.[1][2] By binding to NS5A, these inhibitors are thought to induce conformational changes in the protein, disrupting its normal functions.[3] This leads to the inhibition of the formation of the replication complex and impairment of virion assembly.[1]
Figure 1: Mechanism of Action of NS5A Inhibitors
Clinical Efficacy and Development Status
A crucial point of differentiation between these two molecules is their clinical development status. Daclatasvir, in combination with other direct-acting antivirals, has been approved and is used in clinical practice. In contrast, the development of this compound for HCV was discontinued. This disparity is reflected in the available clinical data.
This compound: Early Promise but Discontinued Development
This compound demonstrated potent antiviral activity in early clinical trials. A first-in-human study in patients with HCV genotype 1 showed that a single dose of this compound resulted in a rapid and significant reduction in HCV RNA levels.[4] In a subsequent Phase II study, this compound in combination with peginterferon and ribavirin also showed a substantial antiviral effect.[5] However, the development of this compound (later known as JNJ-56914845) for hepatitis C was ultimately discontinued, and as a result, there is a lack of publicly available data on Sustained Virologic Response (SVR) rates from larger, pivotal combination therapy trials.
| Trial Identifier | Treatment Regimen | Patient Population | Key Efficacy Endpoint | Result |
| NCT01277692 | This compound (single dose) | HCV Genotype 1 | Change in HCV RNA at 24h | ≥2-log10 reduction with doses ≥10 mg[4] |
| NCT01439373 | This compound + PegIFN/RBV (28 days) | HCV Genotype 1 (treatment-naïve) | Rapid Virological Response (RVR) | 73% in the this compound group vs. 25% in the placebo group[5] |
Daclatasvir: Established Efficacy in Combination Therapies
Daclatasvir has been extensively studied in numerous clinical trials, primarily in combination with other direct-acting antivirals such as sofosbuvir, or with peginterferon and ribavirin. These studies have consistently demonstrated high SVR rates in patients with HCV genotype 1.
| Trial Name/Identifier | Treatment Regimen | Patient Population | SVR12/24 Rate |
| COMMAND-1 (NCT01125189) | Daclatasvir + PegIFN/RBV | HCV Genotype 1 (treatment-naïve) | 59.6% (60 mg daclatasvir)[3] |
| ALLY-2 (NCT02032875) | Daclatasvir + Sofosbuvir | HCV Genotype 1 (HIV co-infected) | 96% |
| Sulkowski et al. (NCT01359644) | Daclatasvir + Sofosbuvir | HCV Genotype 1 (treatment-naïve) | 98%[6] |
| Sulkowski et al. (NCT01359644) | Daclatasvir + Sofosbuvir | HCV Genotype 1 (telaprevir/boceprevir failures) | 98%[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies of this compound and daclatasvir.
Figure 2: General Experimental Workflow for HCV Clinical Trials
This compound: First-in-Human Study (NCT01277692)
-
Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.[4]
-
Patient Population: Treatment-naïve, non-cirrhotic patients with chronic HCV genotype 1 infection.[7]
-
Inclusion Criteria: HCV RNA >100,000 IU/mL, age 18-65 years.[7]
-
Exclusion Criteria: Co-infection with HIV or hepatitis B virus.[7]
-
Intervention: Single oral doses of this compound (ranging from 1 mg to 120 mg) or placebo.[4]
-
Primary Outcome Measures: Safety and tolerability.
-
Virologic Assessment: Plasma HCV RNA levels were measured at baseline and at various time points up to 336 hours post-dose using a real-time PCR assay.[7]
Daclatasvir: COMMAND-1 Trial (NCT01125189)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled study.[3]
-
Patient Population: Treatment-naïve adults with HCV genotype 1 or 4 infection.[3]
-
Inclusion Criteria: Chronic HCV genotype 1 or 4 infection, no prior HCV treatment.
-
Intervention: Daclatasvir (20 mg or 60 mg once daily) or placebo, in combination with peginterferon alfa-2a and ribavirin.[3] Patients who achieved a protocol-defined response were re-randomized at week 12 to a shorter or standard treatment duration.[3]
-
Primary Outcome Measures: SVR at 24 weeks post-treatment (SVR24).[3]
-
Virologic Assessment: HCV RNA levels were monitored at specified intervals during and after treatment.[3]
Daclatasvir: ALLY-2 Trial (NCT02032875)
-
Study Design: A Phase 3, open-label study.
-
Patient Population: Adults with chronic HCV genotype 1-6 infection co-infected with HIV.
-
Intervention: Daclatasvir 60 mg once daily plus sofosbuvir 400 mg once daily for 12 or 8 weeks.
-
Primary Outcome Measures: SVR at 12 weeks post-treatment (SVR12).
-
Virologic Assessment: HCV RNA levels were measured at baseline, during treatment, and at 4, 8, and 12 weeks post-treatment.
Summary and Conclusion
Both this compound and daclatasvir are potent inhibitors of the HCV NS5A protein, a critical component of the viral replication machinery. Daclatasvir, as part of combination therapy, has demonstrated high SVR rates in patients with HCV genotype 1 and has become an established treatment option. This compound showed significant promise in early-phase studies with a strong initial antiviral effect. However, its clinical development for HCV was discontinued, precluding a direct comparison of its ultimate efficacy in terms of SVR rates against daclatasvir.
For researchers and drug development professionals, the story of these two NS5A inhibitors highlights the complexities of the drug development pipeline. While a potent mechanism of action is a prerequisite for a successful antiviral, the journey to clinical approval involves numerous other factors. The available data suggests that while both molecules were promising at the preclinical and early clinical stages, only daclatasvir successfully navigated the later stages of clinical development to become a therapeutic option for patients with chronic hepatitis C.
References
- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daclatasvir plus peginterferon alfa and ribavirin for treatment-naive chronic hepatitis C genotype 1 or 4 infection: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NS5A Inhibitors: GSK2236805 and Ledipasvir
For Researchers, Scientists, and Drug Development Professionals
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), inhibitors of the non-structural protein 5A (NS5A) have emerged as a cornerstone of highly effective combination therapies. This guide provides a detailed comparison of two potent NS5A inhibitors: GSK2236805 (also known as GSK2336805) and ledipasvir. We present a comprehensive overview of their in vitro activity, resistance profiles, and the experimental methodologies used to generate this data.
Mechanism of Action: Targeting the HCV NS5A Protein
Both this compound and ledipasvir share a common mechanism of action: they target the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[4][5] By binding to NS5A, these inhibitors are thought to prevent its crucial functions, including its interaction with other viral and host proteins, thereby disrupting the formation of the viral replication complex.[2] While the precise mechanism is not fully elucidated, it is postulated that these inhibitors prevent the hyperphosphorylation of NS5A, a step required for viral production.[2][6][7][8]
In Vitro Antiviral Activity
The antiviral potency of this compound and ledipasvir has been evaluated in vitro using HCV subgenomic replicon systems. These systems allow for the study of viral RNA replication in a controlled cell culture environment. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is a key metric for comparing antiviral activity.
| Compound | HCV Genotype | Replicon Strain | Mean EC50 (pM) | Reference(s) |
| This compound | 1a | H77 | 58.5 | [9][10] |
| 1b | Con-1 ET | 7.4 | [9][10] | |
| 2a | JFH-1 | 53.8 | [9] | |
| Ledipasvir | 1a | - | 31 | [8] |
| 1b | - | 4 | [8] | |
| 2a | - | 16,000 - 530,000 | [8] | |
| 2b | - | 16,000 - 530,000 | [8] | |
| 3a | - | 16,000 - 530,000 | [8] | |
| 4a | - | 110 - 1,100 | [8] | |
| 5a | - | 110 - 1,100 | [8] | |
| 6a | - | 110 - 1,100 | [8] | |
| Table 1: Comparative in vitro activity of this compound and ledipasvir against various HCV genotypes in replicon assays. |
Resistance Profile
The emergence of drug resistance is a critical consideration in antiviral therapy. Resistance to NS5A inhibitors is primarily conferred by specific amino acid substitutions in the NS5A protein.
This compound: In vitro resistance studies with this compound have identified mutations in the N-terminal region of NS5A that reduce its antiviral activity.[9] For genotype 1b replicons, these mutations resulted in modest shifts in potency (less than 13-fold), while mutations in genotype 1a replicons had a more significant impact on the drug's effectiveness.[9]
Ledipasvir: For ledipasvir, resistance-associated substitutions (RASs) have also been identified. In genotype 1b, a single amino acid substitution, such as L31V, can lead to a less than 100-fold increase in resistance.[8] However, the Y93H substitution in genotype 1b can increase resistance by over 1,000-fold.[8] Genotype 1a strains of HCV generally exhibit a lower barrier to resistance compared to genotype 1b strains.[8]
Experimental Protocols
The in vitro data presented in this guide were primarily generated using HCV replicon assays. The following provides a generalized protocol for such an assay.
HCV Replicon Assay
Objective: To determine the concentration of an antiviral compound required to inhibit HCV RNA replication by 50% (EC50) in a cell-based assay.
Materials:
-
Cell Line: Human hepatoma cell lines (e.g., Huh-7) harboring an HCV subgenomic replicon. These replicons typically contain the HCV non-structural genes (NS3 to NS5B) and a reporter gene (e.g., luciferase) for easy quantification of replication.[11][12][13]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and an antibiotic (e.g., G418) to maintain the selection pressure for replicon-containing cells.[9][11]
-
Antiviral Compounds: this compound and ledipasvir, dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Reagents for Reporter Gene Assay: Luciferase assay substrate.
-
Reagents for Cytotoxicity Assay: (e.g., Calcein AM) to assess cell viability.[11]
Procedure:
-
Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into the wells of the assay plates at a predetermined density.[9][11]
-
Compound Addition: The antiviral compounds are serially diluted in DMSO and then added to the cells in the assay plates to achieve a range of final concentrations.[11] Control wells with DMSO alone (no inhibition) and a known potent HCV inhibitor (100% inhibition) are included.[11]
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the antiviral compounds to exert their effects.[9][11]
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). The luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the amount of replicon RNA.
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in HCV replication is not due to the death of the host cells.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To illustrate the mechanism of action of NS5A inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
Caption: Mechanism of action of NS5A inhibitors, which bind to the NS5A protein and disrupt viral RNA replication.
Caption: A generalized workflow for an HCV replicon assay used to determine the in vitro efficacy of antiviral compounds.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 6. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
A Head-to-Head Battle: Comparing the Efficacy and Resistance Profiles of HCV NS5A Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of Hepatitis C virus (HCV) therapeutics, a deep understanding of the nuances between different non-structural protein 5A (NS5A) inhibitors is paramount. This guide provides a comprehensive head-to-head comparison of key NS5A inhibitors, supported by experimental data, to aid in informed decision-making for future research and development.
NS5A inhibitors are a cornerstone of modern direct-acting antiviral (DAA) regimens for HCV, demonstrating potent pan-genotypic activity and a high barrier to resistance.[1][2] These drugs target the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[2][3] By binding to NS5A, these inhibitors disrupt its function, ultimately halting the viral life cycle.[2][4] Combination therapies incorporating NS5A inhibitors consistently achieve sustained virologic response (SVR) rates exceeding 90%.[5]
This guide delves into a comparative analysis of prominent NS5A inhibitors, including daclatasvir, ledipasvir, velpatasvir, pibrentasvir, elbasvir, and ombitasvir, focusing on their in vitro potency, clinical efficacy, and resistance profiles.
In Vitro Efficacy: A Tale of Picomolar Potency
The in vitro antiviral activity of NS5A inhibitors is typically quantified by the half-maximal effective concentration (EC50), representing the drug concentration required to inhibit 50% of viral replication in cell culture-based replicon assays. The following tables summarize the EC50 values for various NS5A inhibitors against different HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: In Vitro Potency (EC50) of NS5A Inhibitors Against Wild-Type HCV Genotypes
| Inhibitor | Genotype 1a (pM) | Genotype 1b (pM) | Genotype 2a (pM) | Genotype 3a (pM) | Genotype 4a (pM) | Genotype 5a (pM) | Genotype 6a (pM) |
| Daclatasvir | 50 | 9 | - | - | - | - | - |
| Ledipasvir | - | - | - | - | - | - | - |
| Velpatasvir | High Activity | High Activity | High Activity | High Activity | High Activity | High Activity | High Activity |
| Pibrentasvir | 1.4 - 5.0 | 1.4 - 5.0 | 1.4 - 5.0 | 1.4 - 5.0 | 1.4 - 5.0 | 1.4 - 5.0 | 1.4 - 5.0 |
| Elbasvir | - | - | - | - | - | - | - |
| Ombitasvir | - | - | - | - | - | - | - |
Data sourced from multiple in vitro studies.[6][7][8] Note: Comprehensive head-to-head EC50 data for all inhibitors against all genotypes in a single study is limited. Pibrentasvir and velpatasvir are noted for their uniform high activity across genotypes 1-7.[8]
Table 2: Fold-Change in EC50 of NS5A Inhibitors Against Common Resistance-Associated Substitutions (RASs) in Genotype 1a
| RAS | Daclatasvir | Ledipasvir | Velpatasvir | Pibrentasvir | Elbasvir |
| M28T | >1,500 | - | - | No Apparent Resistance | High Resistance |
| Q30H/R | High Resistance | - | - | No Apparent Resistance | - |
| L31M/V | High Resistance | - | More Effective than others | No Apparent Resistance | - |
| Y93C/H/N | High Resistance | - | - | Low Resistance | High Resistance |
Data compiled from various resistance profiling studies.[8][9][10] Pibrentasvir demonstrates a higher barrier to resistance, showing minimal loss of activity against common RASs at positions 28, 30, and 31.[8]
Clinical Efficacy: Achieving High Rates of Cure
The ultimate measure of an antiviral's success is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy. The following table presents SVR rates from key clinical trials comparing different NS5A inhibitor-containing combination regimens.
Table 3: Head-to-Head Comparison of SVR12 Rates in Clinical Trials
| Regimen 1 | Regimen 2 | Genotype | Patient Population | SVR12 Rate (Regimen 1) | SVR12 Rate (Regimen 2) | Reference |
| Sofosbuvir/Ledipasvir | Sofosbuvir/Daclatasvir | 4 | Treatment-naïve & experienced | 95.5% | 99.1% | [11] |
| Glecaprevir/Pibrentasvir | Sofosbuvir/Ledipasvir | 1 & 2 | Treatment-naïve & experienced | 81.2% (ITT) | 80.7% (ITT) | [12] |
| Elbasvir/Grazoprevir | Glecaprevir/Pibrentasvir | 1 & 4 | Advanced Chronic Kidney Disease | 97.9% | 100% | [13] |
| Sofosbuvir/Velpatasvir + Ribavirin | Sofosbuvir/Ledipasvir + Ribavirin | 1 & 4 | Decompensated Cirrhosis | 94% | 87-89% | [14] |
ITT: Intention-to-treat analysis.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the in vitro efficacy of antiviral compounds.[1] This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[15] Reporter genes, such as luciferase, are often incorporated into the replicon for easy quantification of viral replication.
Detailed Methodology:
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 384-well plates at a density of 2,000 cells/well in a culture medium without G418.[1]
-
Compound Preparation: Serially dilute the test compounds (NS5A inhibitors) in DMSO to create a 10-point dose titration.[1]
-
Treatment: Add the diluted compounds to the plated cells. Include a DMSO vehicle as a negative control and a combination of known potent HCV inhibitors as a positive control.[1]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[1]
-
Luciferase Assay: After incubation, measure the luciferase activity, which is proportional to the level of HCV replicon replication.[1]
-
Cytotoxicity Assay: Concurrently, assess cell viability using a cytotoxicity assay (e.g., Calcein AM) to determine the 50% cytotoxic concentration (CC50).[1]
-
Data Analysis: Calculate the EC50 values by performing a 4-parameter non-linear regression analysis of the dose-response curves.[1]
Resistance-Associated Substitution (RAS) Testing
Identifying RASs is crucial for predicting treatment outcomes and guiding therapeutic strategies, especially in treatment-experienced patients.[16] Genotypic resistance testing involves sequencing the NS5A region of the HCV genome to detect amino acid substitutions known to confer resistance.
Detailed Methodology:
-
Sample Collection: Obtain a plasma or serum sample from the HCV-infected patient.
-
RNA Extraction: Isolate HCV RNA from the patient sample.
-
Reverse Transcription and PCR: Convert the viral RNA to cDNA and amplify the NS5A gene region using specific primers.
-
Sequencing: Sequence the amplified NS5A PCR product using either Sanger sequencing or next-generation sequencing (NGS). NGS offers higher sensitivity for detecting minor viral variants.[16]
-
Sequence Analysis: Compare the patient's NS5A sequence to a wild-type reference sequence to identify any amino acid substitutions.
-
Interpretation: Correlate the identified substitutions with known RASs to predict the susceptibility to different NS5A inhibitors.[16]
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the HCV replication cycle, the mechanism of NS5A inhibitors, and the experimental workflows.
Caption: Mechanism of Action of HCV NS5A Inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasusa.org [iasusa.org]
- 10. Efficacy of generic sofosbuvir with daclatasvir compared to sofosbuvir/ledipasvir in genotype 4 hepatitis C virus: A prospective comparison with historical control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Glecaprevir/Pibrentasvir and Sofosbuvir/Ledipasvir in Patients with Hepatitis C Virus Genotype 1 and 2 in South Korea [kjg.or.kr]
- 12. Hepatitis C therapy with grazoprevir/elbasvir and glecaprevir/pibrentasvir in patients with advanced chronic kidney disease: data from the German Hepatitis C-Registry (DHC-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sofosbuvir and velpatasvir: a stellar option for patients with decompensated hepatitis C virus (HCV) cirrhosis - Chua - Annals of Translational Medicine [atm.amegroups.org]
- 14. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hcvguidelines.org [hcvguidelines.org]
- 16. hepcguidelines.org.au [hepcguidelines.org.au]
A Tale of Two RIPK1 Inhibitors: A Comparative Analysis of GSK2236805 and GSK2982772
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors from GlaxoSmithKline: GSK2236805 and GSK2982772. While both compounds target a key mediator of inflammation and necroptosis, their clinical development trajectories appear to have diverged significantly. This guide summarizes the available clinical trial data, details experimental protocols, and visualizes key pathways and processes to offer insights into the therapeutic potential and challenges of targeting RIPK1.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. Its dual role in regulating both inflammatory signaling and programmed cell death, known as necroptosis, makes it a critical node in cellular stress responses. Inhibition of RIPK1 kinase activity is hypothesized to offer a novel therapeutic approach for conditions such as rheumatoid arthritis, psoriasis, and ulcerative colitis.
This guide focuses on two investigational RIPK1 inhibitors, this compound and GSK2982772, to draw a comparison based on their clinical trial landscapes.
This compound: An Early-Stage Candidate with Limited Public Data
This compound was investigated in early-phase clinical trials, primarily for hepatitis C infection. However, a review of publicly available clinical trial registries and scientific literature suggests that the development of this compound was likely discontinued. No published clinical trial results with quantitative efficacy or safety data are available. The information is limited to trial registrations, which outline the intended studies.
| This compound Clinical Trial Overview | |
| Compound | This compound |
| Mechanism of Action | RIPK1 Inhibitor |
| Indications Studied | Healthy Volunteers, Hepatitis C Virus (HCV) Infection |
| Development Status | Likely Discontinued |
| Publicly Available Data | Limited to Clinical Trial Registry Information (e.g., NCT01277692, NCT01648140, NCT02018536) |
GSK2982772: A More Extensively Studied RIPK1 Inhibitor
In contrast, GSK2982772 has been the subject of multiple Phase I and Phase IIa clinical trials across a range of inflammatory diseases. These studies have been published, providing valuable data on the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.
Summary of GSK2982772 Clinical Trial Results
The following tables summarize the key quantitative data from the clinical trials of GSK2982772.
Table 1: Phase I Study in Healthy Volunteers (NCT02302404) [1][2]
| Parameter | Results |
| Dose Range | Single ascending doses (0.1-120 mg), Repeat doses (20 mg QD to 120 mg BID for 14 days) |
| Pharmacokinetics | Approximately linear over the dose range studied; No evidence of drug accumulation upon repeat dosing.[1][2] |
| Target Engagement | >90% RIPK1 target engagement over a 24-hour period for the 60-mg and 120-mg BID dosing regimens.[1][2] |
| Most Common Adverse Events | Contact dermatitis, Headache (most were mild in intensity).[1][2] |
| Serious Adverse Events | None reported.[1][2] |
Table 2: Phase IIa Study in Ulcerative Colitis (NCT02903966) [3][4]
| Parameter | GSK2982772 (60 mg TID) | Placebo |
| Number of Patients | 24 | 12 |
| Primary Endpoint | Safety and Tolerability | Generally well tolerated |
| Mayo Endoscopic Score of 0 or 1 at Day 43 | 13% (3/24) | 0% (0/12) |
| Mayo Endoscopic Score of 0 or 1 at Day 85 (Open-label extension) | 14% (3/22) | 11% (1/9) |
| Most Frequent Adverse Event | Headache (33%) | Headache (17%) |
| Conclusion | No significant differences in efficacy observed between treatment groups.[3] |
Table 3: Phase IIa Study in Rheumatoid Arthritis (NCT02858492) [5][6]
| Parameter | GSK2982772 (60 mg BID/TID) | Placebo |
| Number of Patients | 34 | 18 |
| Primary Endpoint | Safety and Tolerability | Generally well tolerated |
| ACR20 Response at Day 85 | Similar to placebo | Similar to GSK2982772 |
| DAS28-CRP Change from Baseline at Day 85 | Similar to placebo | Similar to GSK2982772 |
| Adverse Events | 61% of patients | 72% of patients |
| Conclusion | Inhibition of RIPK1 activity did not translate into meaningful clinical improvement.[5] |
Table 4: Phase IIa Study in Psoriasis (NCT02776033) [7][8]
| Parameter | GSK2982772 (60 mg BID/TID) | Placebo |
| Number of Patients | 65 (randomized to BID/TID cohorts) | |
| Primary Endpoint | Safety and Tolerability | Generally well tolerated |
| Plaque Lesion Severity Sum (PLSS) Improvement | Improvement observed with BID treatment compared with placebo.[7][8] | High placebo response in the TID cohort complicated interpretation.[7][8] |
| Histological Changes | Reductions in epidermal thickness and infiltration by CD3+ T cells observed.[7][8] | |
| Conclusion | Supports the rationale for additional studies on RIPK1 inhibition in immune-mediated inflammatory diseases.[7][8] |
Experimental Protocols
Key Methodologies in GSK2982772 Clinical Trials
The clinical development of GSK2982772 involved rigorous experimental protocols to assess its safety, pharmacokinetics, and efficacy.
-
Phase I Study in Healthy Volunteers (NCT02302404) [1][2]
-
Study Design: A randomized, double-blind, placebo-controlled, single and repeat ascending dose study.
-
Participants: Healthy male volunteers.
-
Intervention: Single oral doses of GSK2982772 (0.1 mg to 120 mg) or placebo, and repeat oral doses (20 mg once daily to 120 mg twice daily) for 14 days.
-
Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Assessments: Blood samples were collected at predefined time points to determine the plasma concentrations of GSK2982772 and its metabolites.
-
Target Engagement: RIPK1 engagement in peripheral blood mononuclear cells was measured using a proprietary assay.
-
-
Phase IIa Study in Ulcerative Colitis (NCT02903966) [3][4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.
-
Participants: Patients with active ulcerative colitis.
-
Intervention: GSK2982772 (60 mg three times daily) or placebo for 42 days, followed by an open-label extension where all patients received GSK2982772.
-
Primary Outcome Measures: Safety and tolerability.
-
Efficacy Assessments: Clinical efficacy was evaluated using the Mayo score, which includes assessments of rectal bleeding, stool frequency, physician's global assessment, and endoscopy findings. Histological disease activity was also assessed from colon biopsies.
-
-
Phase IIa Study in Rheumatoid Arthritis (NCT02858492) [5][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with moderate to severe rheumatoid arthritis on a stable background of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).
-
Intervention: GSK2982772 (60 mg twice or three times daily) or placebo for 84 days.
-
Primary Outcome Measures: Safety and tolerability.
-
Efficacy Assessments: Disease activity was assessed using the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) and the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70).
-
Visualizing the Science
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the clinical trial process, the following diagrams are provided.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
Caption: Typical Clinical Trial Workflow for an Oral Inflammatory Drug.
Analysis and Conclusion
The clinical development pathways of this compound and GSK2982772 offer a compelling case study in the challenges of translating a promising therapeutic hypothesis into a clinically effective treatment. While both are RIPK1 inhibitors, the publicly available data suggest a stark difference in their progression.
The lack of published results for this compound indicates that it likely did not meet the necessary safety or efficacy endpoints to warrant further development or publication. This is a common outcome in early-stage drug development.
GSK2982772, on the other hand, has been extensively evaluated in multiple inflammatory conditions. The Phase I study in healthy volunteers demonstrated good safety and target engagement.[1][2] However, the Phase IIa studies in ulcerative colitis and rheumatoid arthritis did not show a significant clinical benefit over placebo.[3][5] The results in psoriasis were more encouraging, with some evidence of clinical and histological improvement, suggesting that the therapeutic window and target indication are critical for RIPK1 inhibitors.[7][8]
For researchers and drug developers, the story of these two compounds underscores several key points:
-
Target validation is a continuous process: While preclinical data for RIPK1 inhibition is strong, translating this to clinical efficacy is challenging and likely indication-specific.
-
Early clinical data is crucial: The decision to halt the development of this compound was likely based on early-phase data that is not in the public domain.
-
Understanding the therapeutic index is key: The mixed results for GSK2982772 highlight the importance of achieving sufficient drug exposure at the site of inflammation without causing systemic side effects.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GSK2336805's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of the Hepatitis C Virus (HCV) NS5A inhibitor, GSK2336805, with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the landscape of NS5A inhibitors.
Introduction to GSK2336805
GSK2336805 is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Its mechanism of action is centered on targeting NS5A, a viral phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] While the precise functions of NS5A are not fully elucidated, it is understood to play a critical role in the formation of the membranous web, which serves as the site for viral replication. NS5A inhibitors are thought to disrupt these functions, leading to a potent antiviral effect.
Mechanism of Action and Independent Validation
The primary mechanism of action of GSK2336805 is the inhibition of the HCV NS5A protein. This has been established through preclinical studies demonstrating potent, picomolar activity against HCV replicons of various genotypes.[1] Resistance to GSK2336805 has been mapped to mutations in the N-terminal region of NS5A, further confirming this protein as the direct target.[1]
While the initial preclinical characterization was conducted by the developing pharmaceutical company, the broader scientific community has implicitly validated this mechanism. Numerous independent clinical trials and research articles refer to GSK2336805 (also known as JNJ-56914845) as an NS5A inhibitor, indicating a consensus on its molecular target and mechanism.[3][4][5] This widespread classification and use in research contexts serve as a form of independent validation of its fundamental mechanism of action.
Comparative Performance with Alternative NS5A Inhibitors
GSK2336805 belongs to a class of direct-acting antivirals (DAAs) that includes other well-characterized NS5A inhibitors such as Daclatasvir and Ledipasvir. The following tables summarize the comparative in vitro efficacy and resistance profiles of these compounds based on available data.
In Vitro Efficacy against HCV Genotypes
| Compound | Genotype 1a (EC₅₀, pM) | Genotype 1b (EC₅₀, pM) | Genotype 2a (EC₅₀, pM) | Reference |
| GSK2336805 | 58.5 | 7.4 | 53.8 | [1] |
| Daclatasvir | 9-50 | 1-9 | - | [6] |
| Ledipasvir | 31 | 4 | - | [7] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of viral replication. Lower values indicate higher potency.
Resistance Profiles
The emergence of resistance-associated substitutions (RASs) is a key consideration for antiviral therapy. The following table highlights key RASs for each compound.
| Compound | Key Resistance-Associated Substitutions (RASs) |
| GSK2336805 | Genotype 1a: M28T, Q30H/R, L31M/V, Y93C/H/N. Genotype 1b: L31V, Y93H.[1] |
| Daclatasvir | Genotype 1a: M28T, Q30H/R, L31M/V, Y93C/H/N. Genotype 1b: L31V, Y93H.[6] |
| Ledipasvir | Genotype 1a: M28T, Q30R, L31M, H58D, Y93H/N. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of drug candidates. Below are summaries of key experimental protocols used to characterize NS5A inhibitors.
HCV Replicon Assay
This assay is fundamental for determining the in vitro antiviral activity of a compound.
Objective: To measure the inhibition of HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons are used. These replicons contain the HCV non-structural proteins (including NS5A) and a reporter gene (e.g., luciferase).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., GSK2336805).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Data Analysis: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase). The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Resistance Analysis
This protocol is used to identify the genetic basis of resistance to an antiviral compound.
Objective: To select for and sequence viral variants that are resistant to the inhibitor.
Methodology:
-
Resistance Selection: HCV replicon cells are cultured in the presence of a selective pressure, which is a concentration of the antiviral compound that inhibits viral replication (e.g., GSK2336805).
-
Colony Formation: Over time, viral variants with mutations that confer resistance will be able to replicate and form colonies.
-
RNA Extraction and Sequencing: RNA is extracted from the resistant colonies. The NS5A coding region is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Sequence Analysis: The amplified DNA is sequenced, and the resulting sequences are compared to the wild-type sequence to identify mutations that are associated with resistance.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the HCV replication cycle, the mechanism of action of NS5A inhibitors, and the experimental workflow for resistance analysis.
Caption: HCV replication cycle and the inhibitory action of GSK2336805 on NS5A.
References
- 1. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of daclatasvir/asunaprevir versus IFN-based regimens in genotype 1b hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK2236805 and Modern Standard-of-Care Therapies for Hepatitis C Virus
An objective comparison of the NS5A inhibitor GSK2236805 against current direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C virus (HCV) reveals a significant evolution in therapeutic efficacy and treatment strategy. While this compound showed promise in early clinical development, the landscape of HCV treatment has since been revolutionized by highly effective, interferon-free DAA combination therapies that are now the standard of care.
This guide provides a detailed comparison of this compound with the current standard-of-care drugs, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.
Introduction to this compound
This compound is an orally bioavailable inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein involved in HCV replication, making it a key target for antiviral therapy.[3][4] In preclinical studies, this compound demonstrated potent activity against HCV genotypes 1a and 1b.[1][3] Early clinical trials, conducted in the early 2010s, evaluated this compound as part of a combination therapy, typically with pegylated interferon and ribavirin, which was the standard of care at that time.[5][6][7]
Current Standard-of-Care for HCV
The current treatment paradigm for HCV has shifted away from interferon-based regimens to all-oral combinations of direct-acting antiviral agents (DAAs).[8][9] These therapies offer a cure, defined as a sustained virologic response (SVR), in over 95% of patients with a treatment duration of just 8 to 12 weeks.[8][9] The primary classes of DAAs include:
-
NS3/4A Protease Inhibitors: These drugs block the proteolytic activity of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature viral proteins.
-
NS5B Polymerase Inhibitors: This class targets the RNA-dependent RNA polymerase (NS5B), preventing the replication of the viral genome.
-
NS5A Inhibitors: These agents, like this compound, target the NS5A protein, disrupting its function in viral replication and assembly.
Current guidelines recommend pangenotypic DAA combination regimens, which are effective against all major HCV genotypes. Leading standard-of-care therapies include fixed-dose combinations such as sofosbuvir/velpatasvir and glecaprevir/pibrentasvir.[10][11] For patients who have previously failed therapy or have compensated cirrhosis, a combination of sofosbuvir/velpatasvir/voxilaprevir may be recommended.[10]
Comparative Efficacy
Direct head-to-head clinical trial data comparing this compound with the current standard-of-care DAA regimens is unavailable, as the development of this compound appears to have been discontinued before these newer agents became mainstream. The available clinical trial data for this compound is in the context of an outdated interferon-based backbone.
Here, we present a summary of the available data for this compound and a robust dataset for the current standard-of-care therapies to provide an indirect comparison.
Table 1: Efficacy of this compound in Early Clinical Trials (in combination with Peg-IFN/RBV)
| Trial Identifier | Patient Population | This compound Dose | Primary Endpoint | Key Findings |
| NCT01277692 | HCV Genotype 1 | Single doses of 1-120 mg | Change in HCV RNA from baseline | Statistically significant ≥2-log reduction in HCV RNA at 24 hours post-dose with ≥10 mg.[1] |
| NCT01439373 | HCV Genotype 1 or 4 | Not specified | Rapid Virologic Response (RVR) at Day 28 | Study designed to assess safety, antiviral activity, and pharmacokinetics alone and with Peg-IFN/RBV.[6] |
Table 2: Efficacy of Current Standard-of-Care DAA Regimens
| Drug Combination | Trial Name/Identifier | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) |
| Sofosbuvir/Velpatasvir | ASTRAL-1, ASTRAL-2, ASTRAL-3 | Genotypes 1, 2, 4, 5, 6 (ASTRAL-1), Genotype 2 (ASTRAL-2), Genotype 3 (ASTRAL-3) | 12 weeks | 98-99% |
| Sofosbuvir/Velpatasvir | NCT02722837 | Genotypes 1, 2, 3 | 12 weeks | 99% (118/119).[6] |
| Glecaprevir/Pibrentasvir | ENDURANCE-1, ENDURANCE-3 | Genotypes 1, 3 | 8 or 12 weeks | 92-99% |
| Glecaprevir/Pibrentasvir | SURVEYOR-II | Genotypes 2, 4, 5, 6 | 8 or 12 weeks | 97-100% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for a representative early-phase trial of this compound and a phase 3 trial of a current standard-of-care regimen.
This compound - First-in-Human Study (NCT01277692)
-
Study Design: A three-part, randomized, double-blind, placebo-controlled study.[1]
-
Participants: 46 healthy subjects and 23 subjects chronically infected with HCV genotype 1.[1]
-
Intervention:
-
Healthy subjects received single doses of GSK2336805 (10 mg, 30 mg, 60 mg) or multiple once-daily doses (10 mg for 7 days, 30 mg for 7 days, 75 mg for 14 days).[1] A food-effect cohort received 30 mg with food.[1]
-
HCV-infected subjects received a single dose of GSK2336805 ranging from 1 mg to 120 mg.[1]
-
-
Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics, and metabolism of GSK2336805.[1]
-
Key Assessments:
-
HCV RNA Quantification: Measured at baseline and at various time points post-dose to assess antiviral activity.[1]
-
Pharmacokinetics: Plasma concentrations of GSK2336805 were measured to determine absorption, distribution, metabolism, and excretion.[1]
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.[1]
-
Sofosbuvir/Velpatasvir - Phase 3 Study (NCT02722837)
-
Study Design: An open-label, single-arm, phase 3 study.[6]
-
Participants: 119 treatment-naïve or interferon treatment-experienced patients with HCV genotypes 1, 2, or 3.[6]
-
Intervention: All patients received a fixed-dose combination tablet of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks.[12]
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[6]
-
Key Assessments:
-
HCV RNA Quantification: Performed at baseline, during treatment, at the end of treatment, and 12 weeks post-treatment.
-
Safety: Monitored through the recording of adverse events and serious adverse events.[6]
-
Resistance Analysis: Conducted in patients who experienced virologic failure.
-
Signaling Pathways and Mechanism of Action
Conclusion
This compound represents an early-generation NS5A inhibitor that demonstrated antiviral activity in the context of interferon-based therapy. However, the field of HCV therapeutics has advanced dramatically. The current standard of care, with its all-oral, well-tolerated, and highly effective DAA combination regimens, has set an exceptionally high bar for efficacy and safety. While this compound was a step forward in the targeted therapy of HCV, the superior SVR rates and improved safety profiles of modern DAA combinations like sofosbuvir/velpatasvir and glecaprevir/pibrentasvir have rendered earlier developmental drugs like this compound obsolete in the current treatment landscape. This comparison underscores the rapid and successful evolution of drug development for Hepatitis C, which has transformed a chronic infection into a curable disease for the vast majority of patients.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sofosbuvir plus velpatasvir for 8 weeks in patients with acute hepatitis C: The HepNet acute HCV-V study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glecaprevir, Pibrentasvir Effective for HCV Regardless of Cirrhosis, Treatment Period [natap.org]
- 5. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir/velpatasvir for the treatment of HCV: excellent results from a phase-3, open-label study in Russia and Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of glecaprevir/pibrentasvir in treating patients with HCV mono-infection and HIV/HCV co-infection [manu43.magtech.com.cn]
- 8. Hepatitis C Virus Nonstructural Protein 5A Modulates the Toll-Like Receptor-MyD88-Dependent Signaling Pathway in Macrophage Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Glecaprevir-pibrentasvir for 4 weeks among people with recent HCV infection: The TARGET3D study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Sofosbuvir-velpatasvir for treatment of chronic hepatitis C virus infection in Asia: a single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of GSK2236805 in Hepatitis C Treatment: A Comparative Analysis
GSK2236805 (also known as GSK2336805) , a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), has been investigated for its efficacy in treating chronic HCV infections. This guide provides a meta-analysis of available efficacy data for this compound and compares its performance against other direct-acting antivirals (DAAs). The information is intended for researchers, scientists, and drug development professionals.
Overview of this compound Efficacy
Clinical studies have demonstrated the antiviral activity of this compound in patients with chronic HCV. A key indicator of its initial efficacy is the significant reduction in viral load observed shortly after administration.
Early Viral Response: A first-in-human, randomized, double-blind, placebo-controlled study (NCT01277692) evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of single ascending doses of this compound in healthy subjects and those with chronic HCV genotype 1 infection. In HCV-infected participants, a single dose of this compound at 10 mg or higher resulted in a statistically significant mean reduction in HCV RNA of ≥2 log10 IU/mL compared to placebo at 24 hours post-dose.[1][2] This rapid and profound initial antiviral effect highlights the potency of this compound against HCV.
Comparative Efficacy with Alternative Treatments
To contextualize the potential efficacy of this compound, this section compares available data with established NS5A inhibitors and other direct-acting antivirals for the treatment of HCV genotype 1 infection.
Table 1: Comparison of Efficacy Outcomes for this compound and Other Direct-Acting Antivirals
| Drug/Regimen | Mechanism of Action | Study | Key Efficacy Endpoint | Result |
| This compound | NS5A Inhibitor | NCT01277692 | Mean HCV RNA reduction at 24h (single dose ≥10mg) | ≥2 log10 IU/mL[1][2] |
| Telaprevir + Peginterferon/Ribavirin | NS3/4A Protease Inhibitor + Immunomodulators | Phase 3 Trial (Treatment-naïve) | SVR Rate | 75% (T12PR group) vs. 44% (PR group)[3] |
| Daclatasvir + Peginterferon/Ribavirin | NS5A Inhibitor + Immunomodulators | Phase 2b Study (NCT01573351) | SVR12 Rate (Genotype 1) | 93%[4] |
| Ledipasvir/Sofosbuvir | NS5A Inhibitor + NS5B Polymerase Inhibitor | ION-1 Trial (Treatment-naïve, Genotype 1) | SVR12 Rate (12-week regimen) | 99%[5] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (Viekira Pak) | NS5A Inhibitor + NS3/4A Protease Inhibitor + CYP3A Inhibitor + NS5B Polymerase Inhibitor | TOPAZ-II Study (Genotype 1) | SVR12 Rate | 95%[6] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the efficacy data.
NCT01277692: First-Time-in-Human Study of GSK2336805 [1][2]
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy volunteers and treatment-naïve patients with chronic HCV genotype 1 infection.
-
Intervention: Single oral doses of this compound (ranging from 1 mg to 120 mg) or placebo.
-
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points.
-
Antiviral Activity: HCV RNA levels were quantified using a real-time PCR assay at baseline and at multiple time points post-dose.
-
Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Visualizing the Mechanism of Action
HCV NS5A Signaling Pathway and Inhibition
The following diagram illustrates the central role of the NS5A protein in the HCV replication cycle and the mechanism of action of NS5A inhibitors like this compound.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for a Phase II Efficacy Study
This diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an investigational drug like this compound for Hepatitis C.
Caption: A typical clinical trial workflow for evaluating HCV treatments.
References
- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Daclatasvir and asunaprevir plus peginterferon alfa and ribavirin in HCV genotype 1 or 4 non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. news.abbvie.com [news.abbvie.com]
Safety Operating Guide
Proper Disposal Procedures for GSK2236805: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK2236805, a research-grade chemical compound.
Hazard Identification and Classification
Before disposal, it is critical to understand the hazards associated with this compound. Based on available safety data, the compound presents the following risks:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Hazard Summary Table:
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute toxicity, oral (Category 4) | H302 | Warning | Harmful if swallowed.[1] |
| Skin corrosion/irritation (Category 2) | H315 | Warning | Causes skin irritation.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335 | Warning | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, all personnel must adhere to strict safety protocols to minimize exposure.
-
Engineering Controls: Always handle the compound in areas with adequate ventilation, such as a fume hood. Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use compatible, chemically resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: If dust or aerosols may be generated, use a suitable NIOSH-approved respirator.[1]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[2] Never dispose of this chemical down the drain or in the regular trash.[3][4]
Step 1: Waste Determination and Segregation
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6] At a minimum, segregate acids, bases, oxidizers, and flammable solvents.[6][7]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound and any solvents used.[3][5] The original container is often a suitable choice.[5]
-
The label must include the full chemical name ("this compound"), the quantity, and a clear description of all constituents and their percentages. Do not use abbreviations or chemical formulas.[4][5]
Step 3: Waste Accumulation and Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[3][5] Funnels left in the container opening are not acceptable.[6]
-
Store the container in a designated, secure hazardous waste accumulation area near the point of generation.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[4]
Step 4: Scheduling and Pickup
-
Contact your institution's EHS department to schedule a waste pickup.[4] Follow their specific procedures for making a request.
-
Do not abandon chemicals. You are responsible for all materials in your area, including those inherited from previous occupants.[5]
Disposal of Contaminated Labware:
-
Labware (e.g., glassware, pipette tips) contaminated with this compound must also be treated as hazardous waste.[4]
-
Package the contaminated items in a compatible, sealed container and label it clearly as "Hazardous Waste," listing the chemical contaminant.[4]
-
Empty chemical containers must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[2][4]
Experimental Workflow and Disposal Logic
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. mtu.edu [mtu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. solubilityofthings.com [solubilityofthings.com]
Personal protective equipment for handling GSK2236805
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK2236805. The following protocols for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Given these potential hazards, a comprehensive approach to personal protection is mandatory when handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure to this compound. This guidance is based on recommendations for handling potent kinase inhibitors and hazardous drugs.[2][3][4]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety goggles with side-shields or face shield | Must be worn at all times in the laboratory to protect from splashes.[1][5] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[2][3] Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. Disposable gowns are recommended.[2][3] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[2][4][5] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3]
Step-by-Step Handling Protocol
1. Preparation and Workspace Setup:
-
Don PPE: Before handling this compound, put on all required PPE as specified in the table above.
-
Designated Area: All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure.[2]
-
Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any spills.
2. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment system (fume hood or BSC).
-
Handle the container with care to avoid creating dust.
-
If any material is spilled, decontaminate the area immediately as described in the "Spill and Decontamination Protocol."
3. Preparing Solutions:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]
-
Follow any specific storage temperature recommendations provided by the manufacturer.
Disposal:
-
Dispose of all waste, including contaminated PPE, absorbent paper, and empty containers, as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and to ensure compliance with local, regional, and national regulations.[6]
-
Do not flush this compound or its solutions down the drain.[6][7]
Spill and Decontamination Protocol
In Case of a Spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Assess the Spill: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS office immediately.
-
Containment: Use an absorbent material, such as a spill kit pillow or diatomite, to absorb liquid spills.[1] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by a soap and water wash.[1]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Hierarchy of Controls for Exposure Management
Caption: Hierarchy of controls for managing chemical exposure.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
